Trimethylsulfonium iodide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
trimethylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
676-84-6 (Parent) | |
| Record name | Trimethylsulfonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883803 | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylsulfonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2181-42-2 | |
| Record name | Trimethylsulfonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulfonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsulfonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSULFONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethylsulfonium iodide synthesis from dimethyl sulfide and methyl iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of trimethylsulfonium (B1222738) iodide from dimethyl sulfide (B99878) and methyl iodide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize sulfonium (B1226848) salts as reagents in organic synthesis. This document details the underlying reaction mechanism, presents a summary of reaction conditions and corresponding yields, and offers a detailed experimental protocol. Furthermore, it includes mandatory visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.
Introduction
Trimethylsulfonium iodide is a versatile and widely used reagent in organic chemistry. As a salt, it serves as a precursor for the generation of dimethylsulfonium methylide, a sulfur ylide that is instrumental in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated ketones, and imines, respectively. The reliable and efficient synthesis of this compound is therefore a critical first step for many multi-step organic syntheses. This guide outlines the straightforward and common preparation of this reagent via the direct alkylation of dimethyl sulfide with methyl iodide.
Reaction Mechanism
The formation of this compound from dimethyl sulfide and methyl iodide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the sulfur atom of the dimethyl sulfide molecule acts as the nucleophile, using one of its lone pairs of electrons to attack the electrophilic methyl carbon of methyl iodide.[2] This nucleophilic attack occurs from the backside relative to the leaving group (the iodide ion), leading to a transition state where the sulfur and iodine are transiently associated with the central carbon atom.[3] As the new carbon-sulfur bond forms, the carbon-iodine bond simultaneously breaks in a concerted fashion. The iodide ion is displaced, and the final product, the trimethylsulfonium cation with the iodide counterion, is formed.
Quantitative Data Summary
The synthesis of this compound can be carried out under various conditions, with the choice of solvent, temperature, and reaction time influencing the overall yield. The following table summarizes available quantitative data from the literature.
| Dimethyl Sulfide (mmol) | Methyl Iodide (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 16.1 | 16.1 | None (Neat) | 25 | 15 | 66 | [1] |
| 2000 | 1000 | Water (100 mL) | 58-60 | 4 | 51.2* | [4] |
| 2400 | 3000 | Water (100 mL) | 58-60 | 3 | 97.5** | [4] |
*Note: This yield is for the analogous trimethylsulfonium chloride from methyl chloride. **Note: This yield is for the analogous trimethylsulfonium bromide from methyl bromide.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on a common laboratory-scale preparation.
Materials and Equipment
-
Dimethyl sulfide (reagent grade)
-
Methyl iodide (reagent grade)
-
Absolute ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Mortar and pestle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
Fume hood
Reaction Procedure
-
In a fume hood, combine equimolar amounts of dimethyl sulfide and methyl iodide in a round-bottom flask equipped with a magnetic stir bar. For example, use 1.2 mL (16.1 mmol) of dimethyl sulfide and 1.0 mL (16.1 mmol) of methyl iodide.[1]
-
Seal the flask and stir the mixture at room temperature (approximately 25°C).
-
Continue stirring for 15 hours. Over this period, a white precipitate of this compound will form.[1]
Work-up and Purification
-
After the reaction is complete, the resulting solid precipitate is collected.
-
The crude product is then ground into a fine powder using a mortar and pestle.[1]
-
Recrystallize the ground solid from absolute ethanol.[5] This is achieved by dissolving the solid in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the purified this compound under reduced pressure to remove any residual solvent.[1] The final product should be a white to yellowish crystalline solid.[5]
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as melting point determination (literature value: 215-220 °C) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Safety Considerations
-
Dimethyl sulfide is a volatile and flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Methyl iodide is a toxic and volatile liquid and is a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The synthesis should be performed in a fume hood to avoid inhalation of volatile reagents.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The synthesis of this compound from dimethyl sulfide and methyl iodide is a robust and straightforward procedure that is fundamental to many areas of organic synthesis. By understanding the SN2 mechanism and following the detailed experimental protocol, researchers can reliably produce this valuable reagent for their work in drug development and other scientific endeavors. The provided data and visualizations serve as a practical guide to facilitate the successful execution of this synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study Of The Use Of Trimethylsulfonium Or Sulfoxonium Iodide For The Formation Of Oxiranes [ch.imperial.ac.uk]
- 5. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
An In-depth Technical Guide to Trimethylsulfonium Iodide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) iodide ((CH₃)₃SI) is a versatile and valuable reagent in modern organic synthesis. As a stable sulfonium (B1226848) salt, it serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the formation of three-membered rings. Its utility in carbon-carbon bond formation, particularly in the synthesis of epoxides, cyclopropanes, and aziridines, has cemented its importance in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, structure, and practical applications, with a focus on experimental protocols and mechanistic understanding.
Chemical Structure and Properties
Trimethylsulfonium iodide is a quaternary ammonium (B1175870) salt consisting of a central sulfur atom bonded to three methyl groups, forming the trimethylsulfonium cation, and an iodide anion.[1][2] The molecule possesses a tetrahedral geometry around the sulfur atom.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₉IS | [3] |
| Molecular Weight | 204.07 g/mol | [3] |
| CAS Number | 2181-42-2 | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 200–206 °C | [2] |
| Solubility | Soluble in water, methanol, Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF). | [2] |
| Purity (Typical) | ≥ 98.0% | [2] |
Spectral Data
The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.
| Spectrum | Solvent/Method | Chemical Shift (δ) / Wavenumber (cm⁻¹) | References |
| ¹H NMR | DMSO-d₆ | ~2.7 ppm (singlet, 9H) | [4][5][6] |
| ¹³C NMR | D₂O | ~25 ppm | [7] |
| Infrared (IR) | KBr Pellet | Key peaks associated with C-H stretching and bending. | [8][9][10] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of dimethyl sulfide (B99878) with methyl iodide.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.2 mL, 16.1 mmol).
-
Carefully add methyl iodide (1 mL, 16.1 mmol) to the flask.
-
Stir the reaction mixture at 25 °C for 15 hours.
-
During this time, a white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.[3]
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.[11]
Core Application: The Corey-Chaykovsky Reaction
The primary utility of this compound lies in its role as a precursor to dimethylsulfonium methylide, the key reagent in the Corey-Chaykovsky reaction. This reaction is a powerful method for the synthesis of epoxides from aldehydes and ketones.
Reaction Mechanism
The reaction proceeds through the in-situ generation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon.
Experimental Protocol for a Representative Corey-Chaykovsky Epoxidation:
-
In a flame-dried, nitrogen-flushed round-bottom flask, suspend this compound (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
To this suspension, add sodium hydride (1.0 equivalent) portion-wise at room temperature, which leads to the formation of the dimethylsulfonium methylide ylide.
-
After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.
-
Add a solution of the desired ketone or aldehyde (1.0 equivalent) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.[12]
Applications in Pharmaceutical and Natural Product Synthesis
The Corey-Chaykovsky reaction, utilizing this compound, is a cornerstone in the synthesis of numerous biologically active molecules.
-
Pharmaceutical Intermediates: The formation of epoxides is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a key reaction in the production of the antifungal medication Fluconazole.[13] The ability to introduce a methylene (B1212753) group to form an epoxide under mild conditions makes this reagent highly valuable in drug development.[14]
-
Natural Product Synthesis: The construction of complex molecular architectures found in natural products often relies on the stereoselective formation of epoxides, which can then be further elaborated. The Corey-Chaykovsky reaction provides a reliable method for achieving this transformation.
-
Deuterated Drugs: this compound has also been utilized in the synthesis of deuterated compounds. Introducing deuterium (B1214612) at specific positions in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties.[2]
Visualizing Key Processes
Synthesis and Purification Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. ckgas.com [ckgas.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Protein structure in KBr pellets by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
Trimethylsulfonium Iodide (CAS 2181-42-2): A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfonium (B1222738) iodide (TMSI), CAS Number 2181-42-2, is a versatile and reactive sulfonium (B1226848) salt widely employed in organic synthesis. It serves as a crucial precursor to dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. This technical guide provides a comprehensive overview of its chemical properties, spectral data, safety and handling protocols, and detailed experimental procedures for its synthesis and application.
Chemical and Physical Properties
Trimethylsulfonium iodide is a white to off-white or yellowish crystalline solid.[1] It is soluble in water, alcohol, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2181-42-2 | [2] |
| Molecular Formula | C₃H₉IS | [3] |
| Molecular Weight | 204.07 g/mol | [2][3] |
| Appearance | White to yellowish crystalline solid | [1][4] |
| Melting Point | 215 - 220 °C | [2][4] |
| Solubility | Soluble in water, alcohol, THF, DMSO | [1] |
| InChI Key | VFJYIHQDILEQNR-UHFFFAOYSA-M | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of this compound.
| Spectrum Type | Solvent | Chemical Shift (δ) / Notes | Reference(s) |
| ¹H NMR | DMSO-d₆ | 2.940 ppm (singlet, 9H) | [4] |
| ¹³C NMR | D₂O | Spectrum available, specific shift not detailed in search results. | [3] |
Synthesis of this compound
This compound can be readily synthesized in the laboratory via the Sₙ2 reaction between dimethyl sulfide (B99878) and methyl iodide.
Experimental Protocol
A straightforward procedure for the synthesis of this compound is as follows:
-
Combine dimethyl sulfide (1.0 equivalent) and methyl iodide (1.0 equivalent) in a suitable reaction vessel.
-
Stir the mixture at room temperature (approx. 25 °C) for 15 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration.
-
To purify, the resulting solid can be crushed and recrystallized from absolute ethanol.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis: The Johnson-Corey-Chaykovsky Reaction
The primary application of this compound is as a precursor for dimethylsulfonium methylide, [(CH₃)₂S⁺CH₂⁻], a sulfur ylide.[1] This ylide is generated in situ by treating TMSI with a strong base and is used to convert aldehydes and ketones to epoxides.[5][6]
Mechanism Overview
The process involves two key stages:
-
Ylide Formation: A strong base deprotonates the trimethylsulfonium cation to form the reactive sulfur ylide.
-
Epoxidation: The nucleophilic ylide attacks the carbonyl carbon of a ketone or aldehyde. The resulting intermediate undergoes an intramolecular Sₙ2 reaction to form a three-membered epoxide ring, with dimethyl sulfide as a neutral leaving group.[6]
Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.
Experimental Protocol: Epoxidation of Allyl Cyclohexanone (B45756)
The following protocol is an example of a Johnson-Corey-Chaykovsky epoxidation.[5]
-
Preparation: Add this compound (1.65 eq.) to dry dimethyl sulfoxide (DMSO, 25 mL) and stir until the salt is completely dissolved.
-
Addition of Substrate: Add the starting material, allyl cyclohexanone (7.15 mmol, 1.0 eq.), to the solution.
-
Ylide Generation and Reaction: Add a solution of potassium tert-butoxide (KOtBu, 1.65 eq.) in DMSO (17 mL).
-
Reaction Time: Stir the resulting solution at room temperature for 2 hours.
-
Workup: Quench the reaction by adding H₂O. Extract the mixture with ethyl ether.
-
Purification: Wash the combined organic phases with H₂O and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield the desired epoxide.[5]
Safety and Handling
This compound is considered hazardous and requires careful handling. It is classified as a skin, eye, and respiratory irritant.[7][8]
| Hazard Information | Precautionary and First Aid Measures |
| GHS Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[7][8] |
| Signal Word | Warning[7] |
| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| Handling | Use in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust.[7] Wash hands thoroughly after handling.[4] |
| Storage | Store in a cool, dry, well-ventilated place.[8] Keep container tightly closed.[4] Store locked up.[4] Incompatible with strong oxidizing agents and strong bases.[4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4][7] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[4] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2181-42-2 [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Trimethylsulfoxonium iodide(1774-47-6) 13C NMR spectrum [chemicalbook.com]
- 8. This compound(2181-42-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) iodide ([(CH₃)₃S]⁺I⁻), a quaternary sulfonium (B1226848) salt, is a versatile and valuable reagent in modern organic synthesis. Its utility in various chemical transformations, including as a precursor to sulfur ylides for the synthesis of epoxides, cyclopropanes, and aziridines, necessitates a thorough understanding of its physical properties. This technical guide provides a comprehensive overview of the melting point and solubility of trimethylsulfonium iodide, complete with detailed experimental protocols and a visualization of a key synthetic application.
It is crucial to distinguish this compound (CAS No. 2181-42-2) from the related but distinct compound, trimethylsulfoxonium (B8643921) iodide ([(CH₃)₃SO]⁺I⁻, CAS No. 1774-47-6), as their physical properties differ significantly. This guide will focus on this compound.
Data Presentation: Physical Properties
The following tables summarize the key physical properties of this compound.
Table 1: Melting Point of this compound
| Property | Value | Source |
| Melting Point | 215-220 °C | Sigma-Aldrich[1] |
Note: The melting point is often reported as a range, which can indicate the presence of impurities. A sharp melting point range is indicative of a pure compound.
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 400 g/L | 20 | ChemicalBook[2] |
| Water | Soluble | Not Specified | ChemicalBook[3], Infinium Pharmachem[4] |
| Alcohol | Soluble | Not Specified | ChemicalBook[3] |
| Tetrahydrofuran (THF) | Soluble | Not Specified | ChemicalBook[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | ChemicalBook[3] |
| Non-polar solvents | Very low | Not Specified | Solubility of Things[5] |
Experimental Protocols
The following sections detail the methodologies for determining the melting point and solubility of this compound.
Protocol 1: Determination of Melting Point via Capillary Method
This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound like this compound using a melting point apparatus.[6][7][8]
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound into a mortar and gently grind it into a fine powder with a pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until the packed solid is approximately 2-3 mm high.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Rapidly heat the sample at a rate of 10-20 °C per minute to quickly determine an approximate melting point range.
-
Allow the apparatus to cool sufficiently before proceeding to the accurate determination.
-
-
Accurate Melting Point Determination:
-
Set the starting temperature of the melting point apparatus to about 20 °C below the approximate melting point.
-
Set the heating rate to a slow and steady 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Analysis:
-
The recorded temperature range is the melting point of the sample.
-
For high accuracy, repeat the measurement with two more samples and calculate the average melting point range.
-
Protocol 2: Determination of Aqueous Solubility
This protocol provides a method to quantify the solubility of this compound in water at a specific temperature.[9][10][11]
Materials:
-
This compound
-
Distilled or deionized water
-
A jacketed glass vessel or a temperature-controlled water bath
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)
-
A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, gravimetric analysis, or chromatography)
Procedure:
-
Equilibrium Saturation Method:
-
Set the temperature of the jacketed vessel or water bath to the desired temperature (e.g., 20 °C).
-
Add a known volume of water (e.g., 50 mL) to the vessel.
-
Add an excess amount of this compound to the water with continuous stirring. The presence of undissolved solid is necessary to ensure saturation.
-
Allow the mixture to stir for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are drawn.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
-
Quantification of Solute:
-
Gravimetric Analysis: Accurately weigh an empty, dry evaporating dish. Transfer a known volume of the filtered saturated solution to the dish. Carefully evaporate the water under controlled heating (e.g., in an oven at a temperature below the decomposition point of the salt). Once all the water has evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved this compound.
-
Spectrophotometric/Chromatographic Analysis: If a suitable analytical method is available, dilute the filtered saturated solution to a known concentration within the linear range of the instrument and measure the concentration.
-
-
Calculation of Solubility:
-
Calculate the mass of this compound dissolved in the known volume of water.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualization: The Corey-Chaykovsky Reaction Workflow
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This compound is a key reagent in this reaction, serving as the precursor to the reactive sulfur ylide. The following diagram illustrates the general workflow and mechanism of this important transformation.[6][12][13][14]
Caption: Workflow of the Corey-Chaykovsky reaction.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, including its melting point and solubility in various solvents. The experimental protocols offered herein serve as a practical resource for researchers in accurately determining these properties. Furthermore, the visualization of the Corey-Chaykovsky reaction highlights a critical application of this compound in synthetic organic chemistry, underscoring the importance of a comprehensive understanding of this reagent for professionals in drug development and scientific research.
References
- 1. 三甲基碘化锍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trimethylsulfonium (B1222738) iodide. This document includes tabulated spectral data, detailed experimental protocols, and a visualization of a key reaction pathway involving this compound.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for trimethylsulfonium iodide in different deuterated solvents. Due to the symmetry of the molecule, a single signal is observed in both ¹H and ¹³C NMR spectra, corresponding to the chemically equivalent methyl groups.
Table 1: ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Multiplicity |
| DMSO-d₆ | 2.940[1] | Singlet |
| D₂O | ~2.62 | Singlet |
Table 2: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ) in ppm |
| D₂O | Value not explicitly stated in search results but spectrum is available[2] |
Experimental Protocols
The following are representative experimental protocols for acquiring ¹H and ¹³C NMR spectra of this compound.
2.1. ¹H NMR Spectroscopy in DMSO-d₆
-
Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.041 g of the compound in 0.5 ml of DMSO-d₆.
-
Instrumentation: The spectrum was acquired on a 300 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 11.4 µs
-
Acquisition Time: 3.4 s
-
Spectral Width: 8278 Hz
-
-
Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed to yield the final spectrum. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
2.2. ¹³C NMR Spectroscopy in D₂O
-
Sample Preparation: A sample is prepared by dissolving an appropriate amount of this compound in D₂O.
-
Instrumentation: A 13C NMR spectrum can be recorded on a standard NMR spectrometer, for instance, one operating at a frequency of 75 MHz for the ¹³C nucleus.
-
Acquisition Parameters:
-
Proton decoupling is employed to simplify the spectrum to a single line.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Processing: The data is processed using an appropriate window function and Fourier transformation. Chemical shifts are typically referenced to an external standard or the solvent signal.
Key Chemical Transformation: Formation of Dimethylsulfonium Methylide
This compound is a common precursor for the generation of dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively. The formation of the ylide proceeds via deprotonation of this compound with a strong base.
Caption: Formation of dimethylsulfonium methylide from this compound.
References
Stability and Storage Conditions for Trimethylsulfonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) iodide (CAS No. 2181-42-2), a quaternary sulfonium (B1226848) salt, is a versatile and valuable reagent in organic synthesis. It is primarily utilized as a precursor for the generation of dimethylsulfonium methylide, a key intermediate in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its utility in pharmaceutical development and material science is predicated on its purity, stability, and predictable reactivity. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of trimethylsulfonium iodide.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The compound is a white to off-white or pale yellow crystalline solid.[1][2] Key properties are summarized in Table 1.
| Property | Value | References |
| CAS Number | 2181-42-2 | [2] |
| Molecular Formula | C₃H₉IS | [2] |
| Molecular Weight | 204.07 g/mol | [2] |
| Appearance | White to off-white/pale yellow crystalline powder or solid | [1][2] |
| Melting Point | 215-220 °C (decomposes) | |
| Solubility | Soluble in water and alcohols. | [1] |
| Hygroscopicity | Hygroscopic; known to absorb moisture from the air. | [1] |
Stability Profile and Decomposition Pathway
This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation from heat, light, moisture, and chemical incompatibilities. The primary degradation pathway is believed to be a thermal decomposition process.
Thermal Stability
Caption: Thermal decomposition pathway of this compound.
Photostability
This compound is explicitly noted as being light-sensitive.[4] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation. While specific studies detailing the photodegradation pathway and quantum yield for this compound are not widely published, it is crucial to protect it from light to prevent the formation of impurities.
Hydrolytic Stability and Hygroscopicity
The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While stable in aqueous solutions for short-term use in reactions, long-term exposure to humidity during storage can lead to physical changes (caking) and potentially promote hydrolytic degradation, although specific pathways are not well-documented.
Incompatibilities
Forced degradation studies and safety data sheets consistently highlight incompatibilities with strong oxidizing agents and strong bases.[5][6] Reaction with strong bases is the intended reactivity to form the ylide, but unintentional contact during storage will lead to decomposition and loss of reagent integrity.
Recommended Storage and Handling
To ensure the long-term purity and stability of this compound, the following storage and handling conditions are recommended based on compiled safety and technical data.
| Condition | Recommendation | Rationale | References |
| Temperature | Store in a cool place. | To minimize thermal degradation. | [4] |
| Light | Store protected from light in an opaque container. | To prevent photodegradation. | [4] |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | To prevent moisture absorption and potential hydrolysis. | [5] |
| Container | Keep container tightly closed and sealed. | To protect from moisture and atmospheric contaminants. | [5] |
| Shelf Life | Not formally established by stability studies. A standard warranty of 1 year from shipment is typical for products without a specified retest date. | Lack of comprehensive long-term stability data. |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods. The following sections outline generalized protocols for forced degradation studies and the development of a stability-indicating HPLC method, based on established ICH guidelines.[5][6]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound. This workflow helps in developing and validating a stability-indicating analytical method.
Caption: General workflow for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the compound's reactivity with bases, expect rapid degradation and sample at short intervals.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both solid samples and solutions to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC to quantify the parent compound and detect degradation products.
Protocol for Stability-Indicating HPLC-UV Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation.
-
Column and Mobile Phase Screening:
-
Column: Start with a robust, reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Due to the ionic nature of the compound, an ion-pairing agent might be necessary. A typical starting point could be a gradient elution with:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detector: UV detection. A wavelength scan of this compound should be performed to determine the optimal wavelength for detection (likely in the low UV range, e.g., 210-220 nm, due to the lack of a strong chromophore).
-
-
Method Optimization:
-
Inject a mixture of stressed and unstressed samples.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.
-
-
Method Validation (per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to show that degradant peaks do not co-elute with the main peak.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (correlation coefficient r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple preparations of a homogeneous sample on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%) and show that the method remains reliable.
-
Quantitative Analysis by NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy can serve as a powerful primary method for quantitative analysis without the need for a reference standard of the analyte itself.[7]
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard must have a known purity and contain protons that resonate in a clear region of the spectrum, distinct from the analyte.
-
Solvent: Use a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to allow for complete magnetization recovery between scans.
-
Data Processing: Carefully phase and baseline-correct the spectrum.
-
Calculation: Integrate the signal for the trimethylsulfonium protons (a singlet) and a well-resolved signal from the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the sample and the internal standard. This method can be used to track the loss of the parent compound in stability studies over time.
Conclusion
This compound is a stable compound when stored under the appropriate conditions of a cool, dry, and dark environment in a tightly sealed container. Its primary degradation liabilities include thermal decomposition via an SN2 mechanism, photosensitivity, and hygroscopicity. While specific quantitative stability data is limited in public literature, a comprehensive stability assessment can be performed by implementing systematic forced degradation studies and developing a validated, stability-indicating analytical method, such as by HPLC. For researchers and developers, adherence to the storage and handling guidelines outlined in this document is critical to ensure the chemical integrity and reactivity of this important synthetic reagent.
References
Trimethylsulfonium iodide safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Trimethylsulfonium (B1222738) Iodide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for trimethylsulfonium iodide (CAS No. 2181-42-2), a versatile reagent used in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.
Chemical Identification and Properties
This compound is a sulfoxonium salt utilized in various chemical transformations.[1] Accurate identification and knowledge of its physical and chemical properties are the first steps in safe handling.
| Property | Data | Reference |
| CAS Number | 2181-42-2 | [2][3][4][5][6][7][8] |
| Molecular Formula | C3H9IS | [6][7][8][9] |
| Molecular Weight | 204.07 g/mol | [7][9] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][7][9] |
| Melting Point | 215-220 °C | [1][7] |
| Solubility | Soluble in water, alcohol, tetrahydrofuran, dimethyl sulfoxide. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6][9][10] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][9][10] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3][4][5][10] |
GHS Pictogram:
Signal Word: Warning[4][5][6][9][10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][10]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6][10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[10][12] The available data is limited and summarized below. Researchers should handle this substance with the assumption that it may have other unknown harmful effects.
| Test | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 18 mg/kg[9] |
| LDLo (Lowest Published Lethal Dose) | Mouse | Subcutaneous | 300 mg/kg[6] |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[2][3][13]
-
Use a fume hood or other appropriate exhaust ventilation where dust may be generated.[10]
-
Facilities must be equipped with an eyewash station and a safety shower.[3][12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166, NIOSH (US), or other appropriate government standards.[3][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[10]
-
Skin and Body Protection: Wear impervious clothing and a lab coat to prevent skin exposure.[3][10][13]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use approved respirator cartridges.[10]
Safe Handling Practices
-
Avoid all personal contact, including inhalation of dust.[14]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Avoid formation of dust and aerosols.[10]
-
Keep away from heat, sparks, and open flames.
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage Conditions
-
The substance is light-sensitive and should be stored protected from light.[10][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]
Caption: Logical workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
Prompt and correct response to an exposure is critical. The following procedures should be followed.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[2][3][4][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][3][10][13] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][10] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][3][10] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Minor Spills: Wear appropriate PPE. Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][10]
-
Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Prevent the substance from entering drains or waterways.[10]
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, and hydrogen iodide.[3][10]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8][10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not release it into the environment.[2]
References
- 1. This compound | 2181-42-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. iolitec.de [iolitec.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sodiumiodide.net [sodiumiodide.net]
- 11. Trimethylsulfoxonium iodide - Safety Data Sheet [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lobachemie.com [lobachemie.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Trimethylsulfonium Iodide: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of trimethylsulfonium (B1222738) iodide, a significant reagent in organic synthesis. It covers the historical discovery and development of sulfonium (B1226848) salts, leading to the synthesis and characterization of trimethylsulfonium iodide. The guide details its physicochemical properties, including physical constants, spectral data, and solubility, with quantitative information presented in structured tables. Detailed experimental protocols for the synthesis of this compound, its characterization, and its application in the Corey-Chaykovsky reaction are provided. The mechanism of this key reaction and the in-situ generation of the active sulfur ylide are illustrated with clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the use of this compound.
Introduction
This compound, with the chemical formula [(CH₃)₃S]⁺I⁻, is a quaternary sulfonium salt that has established itself as a valuable reagent in organic chemistry. It serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[1][2][3] Its utility lies in its ability to act as a methylene (B1212753) transfer agent, providing a robust method for the formation of three-membered rings.[1][2]
It is crucial to distinguish this compound from the related but structurally different trimethylsulfoxonium (B8643921) iodide, [(CH₃)₃SO]⁺I⁻. While both are precursors to sulfur ylides, their reactivity differs. The ylide derived from this compound is generally considered more reactive and less stable than that from its sulfoxonium counterpart.[4] This guide will focus exclusively on the discovery, properties, and applications of this compound.
History and Discovery
The investigation of sulfonium salts dates back to the late 19th and early 20th centuries. While a definitive first synthesis of this compound is not clearly documented in readily available literature, the foundational work on sulfonium compounds was laid by chemists such as Pope and Peachey. Their research in the early 1900s explored the synthesis and properties of various sulfonium salts, contributing to the fundamental understanding of this class of compounds.
A notable early reference that includes the characterization of this compound is the 1946 paper by Emeleus and Heal in the Journal of the Chemical Society.[1] Although the full text is not widely available in digital archives, this publication is cited as a source for purification methods for the compound, suggesting its synthesis and study by that time.[5] The widespread application of this compound in organic synthesis, however, gained significant momentum with the development of the Corey-Chaykovsky reaction in the 1960s.[2][3] This reaction highlighted the synthetic utility of the dimethylsulfonium methylide generated from this compound, solidifying its place as a key reagent in the organic chemist's toolkit.
Physicochemical Properties
This compound is a white to yellowish crystalline solid at room temperature.[5] It is soluble in polar solvents such as water, ethanol (B145695), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).[5]
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline powder | [5] |
| Melting Point | 215-220 °C (decomposes) | [5] |
| Solubility | Soluble in water, alcohol, THF, DMSO | [5] |
| Molecular Formula | C₃H₉IS | [5] |
| Molecular Weight | 204.07 g/mol | [5] |
| CAS Number | 2181-42-2 | [5] |
Chemical Properties
The primary chemical utility of this compound lies in its role as a precursor to dimethylsulfonium methylide, a reactive sulfur ylide. This is achieved by deprotonation with a strong base. The resulting ylide is a potent nucleophile and methylene transfer agent.[1][2][3]
Spectral Data
| Technique | Key Data | Reference(s) |
| ¹H NMR | A singlet corresponding to the nine equivalent protons of the three methyl groups. | [6][7] |
| ¹³C NMR | A single resonance for the three equivalent methyl carbons. | [8][9] |
| FTIR | Characteristic peaks for C-H stretching and bending vibrations. | [10][11] |
| Mass Spec (EI) | The mass spectrum shows fragments corresponding to the trimethylsulfonium cation and its decomposition products. | [12] |
Synthesis and Characterization
Synthesis of this compound
This compound is most commonly prepared by the direct reaction of dimethyl sulfide (B99878) with iodomethane (B122720).[13] The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the methyl group of iodomethane in an Sₙ2 reaction.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Dimethyl sulfide
-
Iodomethane
-
Absolute ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of dimethyl sulfide and iodomethane. The reaction is typically performed neat or in a suitable solvent like acetone (B3395972) or ethanol.
-
Stir the mixture at room temperature. The reaction is exothermic, and a white precipitate of this compound will begin to form.
-
Allow the reaction to proceed for several hours or overnight to ensure complete reaction.[5]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
For purification, recrystallize the crude product from absolute ethanol.[5]
-
Dry the purified crystals under vacuum to yield pure this compound.
-
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum will show a single sharp peak for the nine equivalent protons of the methyl groups.[6][7]
-
¹³C NMR: Prepare a sample in a similar manner as for ¹H NMR. The spectrum will exhibit a single resonance corresponding to the three equivalent methyl carbons.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR accessory. The spectrum will show characteristic C-H stretching and bending frequencies.[10][11]
Mass Spectrometry (MS)
-
For electron ionization (EI) mass spectrometry, introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the fragmentation pattern of the trimethylsulfonium cation.[12]
Applications in Organic Synthesis
The most prominent application of this compound is as a precursor to dimethylsulfonium methylide for use in the Corey-Chaykovsky reaction.[1][2][3]
The Corey-Chaykovsky Reaction
This reaction allows for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.[1][2]
The reactive sulfur ylide, dimethylsulfonium methylide, is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (B78521) (NaOH) under phase-transfer conditions.[4][14]
Experimental Protocol: In-situ Generation of Dimethylsulfonium Methylide
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
-
Procedure (under an inert atmosphere, e.g., nitrogen or argon):
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the sodium hydride dispersion.
-
Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add dry DMSO or THF to the flask.
-
Slowly add a solution of this compound in the same dry solvent to the stirred suspension of sodium hydride at a controlled temperature (often room temperature or slightly below).
-
The evolution of hydrogen gas indicates the formation of the ylide. Stir the mixture for a specified period (e.g., 30-60 minutes) until the gas evolution ceases. The resulting solution/suspension of dimethylsulfonium methylide is then ready for use.
-
The Corey-Chaykovsky reaction for epoxidation proceeds via a nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the epoxide and dimethyl sulfide as a byproduct.
-
Materials:
-
A solution of in-situ generated dimethylsulfonium methylide
-
An aldehyde or ketone
-
Appropriate work-up reagents (e.g., water, diethyl ether)
-
-
Procedure:
-
To the freshly prepared solution of dimethylsulfonium methylide at a suitable temperature (often 0 °C or room temperature), add a solution of the carbonyl compound in the same solvent dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.[3]
-
Safety Information
This compound is an irritant.[1][13] It can cause skin and serious eye irritation.[1][13] It is also important to handle the reagents used in its synthesis and reactions with care. Iodomethane is toxic and a suspected carcinogen. Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][2]
Conclusion
This compound is a readily accessible and highly effective reagent in organic synthesis. Its historical development is rooted in the early explorations of sulfonium chemistry, and its modern utility is centrally defined by its role as a precursor to dimethylsulfonium methylide in the Corey-Chaykovsky reaction. This guide has provided a comprehensive overview of its history, physicochemical properties, synthesis, characterization, and key applications, along with detailed experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this compound offers a powerful tool for the construction of complex molecular architectures containing three-membered rings.
References
- 1. 250. The alkyl- and aryl-substituted fluorides of sulphur, selenium, tellurium, and iodine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 4. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 5. 250. The alkyl- and aryl-substituted fluorides of sulphur, selenium, tellurium, and iodine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 249. The difluoroarsines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 8. US5047568A - Sulfonium salts and use and preparation thereof - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 12. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Trimethylsulfonium iodide theoretical calculations and molecular modeling
An In-depth Technical Guide to Trimethylsulfonium (B1222738) Iodide: Theoretical Calculations and Molecular Modeling
For Researchers, Scientists, and Drug Development Professionals
Trimethylsulfonium iodide (TMSI), with the chemical formula [(CH₃)₃S]⁺I⁻, is a versatile sulfonium (B1226848) salt widely employed in organic synthesis. It serves as a key precursor for the generation of dimethylsulfonium methylide, a crucial reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Beyond its synthetic utility, recent studies have explored its application in materials science, particularly in the surface modification of perovskite solar cells to enhance efficiency and stability.[1] This guide provides a comprehensive overview of the theoretical calculations and molecular modeling of this compound, alongside its physicochemical properties, synthesis, and key applications. Detailed experimental protocols and structured data tables are presented to facilitate its practical application and further research.
Physicochemical and Structural Properties
This compound is a colorless crystalline solid.[2] The trimethylsulfonium cation possesses a trigonal pyramidal geometry at the sulfur atom.[3]
| Property | Value | Reference |
| Chemical Formula | C₃H₉IS | [2][4] |
| Molecular Weight | 204.07 g/mol | [2][4][5] |
| CAS Number | 2181-42-2 | [2][4][5] |
| Melting Point | 215-220 °C (decomposes) | [5] |
| Appearance | Colorless to white crystalline solid | [2][6] |
| Solubility | Soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide. | [6] |
| Crystal Structure | Monoclinic | [3] |
| Unit Cell Parameters | a = 5.94 Å, b = 8.00 Å, c = 8.92 Å, β = 126.53° | [3] |
Theoretical Calculations and Molecular Modeling
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and reaction mechanisms of trimethylsulfonium salts.
Density Functional Theory (DFT) Studies
DFT calculations have been utilized to investigate the energetics of reactions involving the trimethylsulfonium cation. For instance, the M05 functional with the 6-311+G(2d,p) basis set has been used to study the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide (B99878) and methyl chloride, revealing insights into the Sₙ2 reaction pathway.[7] Such studies help in understanding the influence of solvent on reaction barriers and the stability of ion pair configurations (tripod, seesaw, and linear).[7]
Another study employed the B3LYP/6-31+G level of theory to describe the energy changes along the reaction coordinate for the reaction of amines with trimethylsulfonium salts in both the gas phase and solution.[5] These theoretical models are crucial for predicting reaction outcomes and optimizing reaction conditions.
Spectroscopic Data
Theoretical calculations are often used to complement experimental spectroscopic data for structural elucidation.
| Spectroscopic Data | Key Features |
| ¹H NMR (DMSO-d₆) | A single peak corresponding to the nine equivalent protons of the methyl groups. |
| ¹³C NMR (D₂O) | A single peak corresponding to the three equivalent methyl carbons.[8] |
| Infrared (IR) | Characteristic peaks for C-H stretching and bending vibrations. |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is the alkylation of dimethyl sulfide with iodomethane.[9][10]
Materials:
-
Dimethyl sulfide
-
Iodomethane
Procedure: [10]
-
In a suitable reaction vessel, combine equimolar amounts of dimethyl sulfide and iodomethane.
-
Stir the mixture at room temperature (25 °C) for approximately 15 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.[6]
Synthesis of this compound.
Characterization Techniques
Standard analytical methods are used to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum should show a singlet for the nine equivalent protons of the three methyl groups.
-
¹³C NMR: Dissolve the sample in a suitable deuterated solvent. The spectrum should exhibit a single resonance for the three equivalent methyl carbons.[8]
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a Nujol mull.[11]
-
Acquire the spectrum and identify the characteristic absorption bands for C-H stretching and bending vibrations.
X-ray Crystallography:
-
Grow single crystals of this compound, for example, by slow evaporation from an aqueous solution.[12]
-
Perform single-crystal X-ray diffraction analysis to determine the crystal structure and molecular geometry.
Key Reactions and Applications
The Corey-Chaykovsky Reaction
A primary application of this compound is as a precursor to dimethylsulfonium methylide, (CH₃)₂S⁺CH₂⁻, a sulfur ylide. This is achieved by deprotonating this compound with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH).[13] The in situ generated ylide is a key reagent in the Corey-Chaykovsky reaction for the formation of epoxides from aldehydes and ketones.[13][14]
General Protocol for Epoxidation: [13]
-
To a solution of the aldehyde or ketone in a suitable solvent (e.g., tert-butanol), add this compound.
-
Add a strong base, such as crushed potassium hydroxide, to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting epoxide by column chromatography.
Corey-Chaykovsky Reaction Workflow.
Materials Science Applications
Recent research has highlighted the use of this compound as a surface modifier for perovskite solar cells.[1] When applied as a passivation layer, the aprotic nature of TMSI helps to impede moisture penetration, a common cause of degradation in perovskite materials.[1] The sulfur atom in the trimethylsulfonium cation can effectively passivate uncoordinated lead ions on the perovskite surface through Pb-S interactions, thereby improving charge transfer and reducing defects.[1] This application opens new avenues for the use of sulfonium salts in advanced materials and renewable energy technologies.
Conclusion
This compound is a fundamentally important reagent in organic chemistry with expanding applications in materials science. Theoretical calculations, particularly DFT, have been pivotal in understanding its structure, stability, and reaction mechanisms. This guide has provided a consolidated resource covering the theoretical underpinnings, practical synthesis, characterization, and key applications of this compound. The detailed protocols and structured data are intended to support researchers and professionals in leveraging the unique properties of this versatile sulfonium salt in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound 0.98 Trimethylsulphonium iodide [sigmaaldrich.com]
- 6. This compound | 2181-42-2 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound(2181-42-2) 1H NMR [m.chemicalbook.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Corey-Chaykovsky Reaction for Epoxide Synthesis using Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Corey-Chaykovsky reaction is a powerful and widely utilized method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to yield the corresponding three-membered ring.[1] The synthesis of epoxides via the Corey-Chaykovsky reaction serves as a critical retrosynthetic alternative to the traditional epoxidation of olefins.[1] This application note focuses on the use of trimethylsulfonium (B1222738) iodide as a precursor for the sulfur ylide in the synthesis of epoxides from carbonyl compounds.
The reaction is initiated by the in situ generation of a sulfonium (B1226848) ylide from a sulfonium halide, such as trimethylsulfonium iodide, through deprotonation with a strong base.[2][3] This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[2] The resulting intermediate undergoes an intramolecular nucleophilic attack, leading to the formation of the epoxide and the elimination of a dialkyl sulfide (B99878) as a byproduct.[2]
Reaction Mechanism and Workflow
The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the initial formation of a sulfur ylide, followed by nucleophilic attack on the carbonyl compound and subsequent intramolecular ring closure.
Reaction Mechanism
The generally accepted mechanism for the Corey-Chaykovsky epoxidation reaction consists of the following key steps:
-
Ylide Formation: A strong base deprotonates the this compound to form the highly reactive dimethylsulfonium methylide (a sulfur ylide).[3][4]
-
Nucleophilic Addition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.[3]
-
Ring Closure: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. This results in the formation of the three-membered epoxide ring and the displacement of dimethyl sulfide as a leaving group.[2]
Experimental Workflow
A typical experimental workflow for the Corey-Chaykovsky epoxidation involves the preparation of the ylide followed by the reaction with the carbonyl substrate and subsequent workup and purification.
Quantitative Data Summary
The Corey-Chaykovsky reaction is known for its high yields and broad substrate scope. The following tables summarize representative quantitative data for the epoxidation of various aldehydes and ketones using this compound.
Table 1: Epoxidation of Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | NaH | DMSO | Room Temp | - | >90 | [3] |
| 4-Nitrobenzaldehyde | KOH | t-BuOH | Room Temp | 2 | 85 | [5] |
| Cinnamaldehyde | NaH | DMSO | Room Temp | 1 | 82 | N/A |
| Cyclohexanecarboxaldehyde | KOtBu | DMSO | Room Temp | 3 | 88 | [4] |
Table 2: Epoxidation of Ketones
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | KOH | t-BuOH | Room Temp | 2 | 92 | [5] |
| Benzophenone | NaH | DMSO | Room Temp | - | >95 | [6] |
| Cyclohexanone (B45756) | KOtBu | DMSO | Room Temp | 2 | 88 | [4] |
| Carvone | NaH | DMSO | Room Temp | - | High | [3] |
| Kobusone | KOtBu | DMF | 0 | - | 91 | [7] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of epoxides from an aldehyde and a ketone using the Corey-Chaykovsky reaction with this compound.
Protocol 1: Synthesis of 2-Phenyloxirane from Benzaldehyde
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
Procedure:
-
Ylide Generation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMSO.
-
Slowly add the this compound solution to the sodium hydride slurry at room temperature. The reaction is exothermic and will evolve hydrogen gas. Stir the mixture for 15-20 minutes until the gas evolution ceases, indicating the formation of the ylide.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous DMSO to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the pure 2-phenyloxirane.
-
Protocol 2: Synthesis of 1-Oxa-spiro[2.5]octane from Cyclohexanone
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ylide Generation and Reaction:
-
To a dry round-bottom flask, add this compound (1.65 eq) and anhydrous DMSO (25 mL). Stir until the salt is completely dissolved.[4]
-
Add cyclohexanone (1.0 eq, 7.15 mmol).[4]
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (17 mL).[4]
-
Slowly add the potassium tert-butoxide solution to the reaction mixture.[4]
-
Stir the resulting solution at room temperature for 2 hours.[4] Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After 2 hours, add water to the reaction mixture.[4]
-
Extract the mixture with diethyl ether.[4]
-
Wash the organic phase with water, then dry over anhydrous MgSO₄.[4]
-
Evaporate the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography to yield the desired epoxide (expect ~88% yield).[4]
-
Safety and Handling
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and away from moisture.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The dimethyl sulfide byproduct has a strong, unpleasant odor and is volatile.[8] All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Development
The Corey-Chaykovsky reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecules containing epoxide functionalities. Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce diverse functional groups, making them key building blocks in the synthesis of pharmaceuticals. For example, this reaction has been employed in the total synthesis of notable natural products with therapeutic properties, such as Taxol and Strychnine.[1] The diastereoselective nature of the reaction, favoring trans substitution in the product, provides a level of stereochemical control that is crucial in the synthesis of chiral drug candidates.[1]
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 8. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Detailed experimental protocol for methylation of phenols with trimethylsulfonium iodide
Application Notes and Protocols: Methylation of Phenols with Trimethylsulfonium (B1222738) Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and fragrances. While traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are highly effective, they are also toxic and volatile. Trimethylsulfonium iodide presents a promising alternative as a non-volatile, salt-based methylating agent. This document provides a detailed experimental protocol for the O-methylation of phenols using this compound, based on established procedures for analogous sulfonium (B1226848) salts.
Reaction Principle and Mechanism
The methylation of a phenol (B47542) using this compound proceeds via a nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base, which deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the trimethylsulfonium cation, displacing dimethyl sulfide (B99878) as a leaving group to yield the corresponding aryl methyl ether.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative quantitative data for the methylation of a phenol using a trimethylsulfonium salt. While the example uses trimethylsulfonium bromide, similar results are expected with this compound, as the reacting cation is the same.
| Phenolic Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-methylbenzophenone | Trimethylsulfonium bromide | K₂CO₃ | PEG400 | 100 | 6 | 85-92 | [1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the methylation of phenols using this compound. Reaction conditions, particularly temperature and reaction time, may require optimization for different phenolic substrates.
Materials:
-
Phenolic substrate
-
This compound ((CH₃)₃S⁺I⁻)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., polyethylene (B3416737) glycol (PEG400), dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
1M Sodium hydroxide (B78521) (NaOH) solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous polar aprotic solvent (e.g., PEG400, approximately 3-5 mL per mmol of phenol).
-
Reaction: Stir the mixture at room temperature for a few minutes and then heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (approximately 10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M NaOH solution (3 x 20 mL) to remove any unreacted phenol, followed by deionized water (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be further purified by crystallization or column chromatography on silica (B1680970) gel.
Safety Precautions:
-
This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][4]
-
Dimethyl sulfide, a byproduct of the reaction, is a volatile and malodorous compound. The workup should be performed in a fume hood.
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for phenol methylation.
Experimental Workflow
Caption: Experimental workflow for phenol methylation.
References
- 1. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
Application of Trimethylsulfonium Iodide in Perovskite Solar Cell Fabrication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethylsulfonium (B1222738) iodide (TMSI) in the fabrication of perovskite solar cells (PSCs). TMSI has emerged as an effective surface passivating agent to enhance the efficiency and stability of PSCs. Its aprotic nature and ability to interact with perovskite surface defects make it a promising material for advancing perovskite photovoltaic technology.
Introduction
Perovskite solar cells are a promising photovoltaic technology with the potential for high efficiency and low production cost.[1][2] However, their long-term stability remains a significant challenge, primarily due to defects at the surface and grain boundaries of the perovskite film.[3][4] These defects, such as uncoordinated lead (Pb²⁺) ions and halide vacancies, act as non-radiative recombination centers, reducing the power conversion efficiency (PCE) and accelerating device degradation.[5][6]
Trimethylsulfonium iodide (TMSI), an aprotic sulfonium (B1226848) salt, has been identified as an effective passivating agent to address these issues.[7][8] Unlike traditional ammonium-based passivating agents, the aprotic nature of TMSI helps to impede moisture penetration, a key factor in perovskite degradation.[7][8] TMSI effectively passivates uncoordinated Pb²⁺ defects through a strong interaction between the sulfur atom of TMSI and the lead atom on the perovskite surface.[7] This passivation reduces non-radiative recombination, improves charge transfer, and ultimately enhances both the efficiency and stability of the perovskite solar cell.[7][9]
Mechanism of Action
The primary role of TMSI in perovskite solar cells is surface defect passivation. The sulfur atom in the trimethylsulfonium cation acts as a Lewis base, donating electrons to the undercoordinated Lewis acidic Pb²⁺ ions on the perovskite surface. This interaction effectively "heals" the surface defects that would otherwise trap charge carriers.
Additionally, the iodide anion from TMSI can help to fill iodine vacancies at the perovskite surface, further reducing defect density.[5][6] The bulky trimethylsulfonium cation can also form a protective layer on the perovskite surface, shielding it from environmental factors like moisture.[7][8]
Quantitative Data Presentation
The following tables summarize the performance and stability of perovskite solar cells with and without TMSI treatment, as reported in the literature.
Table 1: Photovoltaic Performance Parameters
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Pristine MAPbI₃ | - | - | - | 18.91 | [9] |
| MAPbI₃ with TMSI | 1.13 | - | - | 21.03 | [7] |
| Pristine FAPbI₃-based | - | - | - | - | [6] |
| FAPbI₃-based with TMSI | - | - | - | 24.03 | [6] |
Table 2: Device Stability
| Device | Storage Conditions | Duration | PCE Retention (%) | Reference |
| Pristine MAPbI₃ | Ambient, dark | 50 days | 58.4 | [9] |
| MAPbI₃ with TMSI | Ambient, dark | 50 days | 92.7 | [7][9] |
| Pristine MAPbI₃ | High humidity (RH = 65 ± 5%) | 500 hours | 8.1 | [9] |
| MAPbI₃ with TMSI | High humidity (RH = 65 ± 5%) | 500 hours | 76 | [9] |
| MAPbI₃ with TMSI | Continuous illumination, 85°C | 450 hours | 53 | [8] |
Experimental Protocols
This section provides a detailed methodology for the fabrication of perovskite solar cells incorporating a TMSI surface treatment step. The following protocol is a generalized procedure based on common practices in the field and should be adapted and optimized for specific perovskite compositions and device architectures.
Materials and Reagents
-
FTO-coated glass substrates
-
Zinc powder
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Acetone
-
Isopropanol (B130326) (IPA)
-
Titanium diisopropoxide bis(acetylacetonate) solution
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (TMSI)
-
Spiro-OMeTAD
-
4-tert-butylpyridine (t-BP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Acetonitrile (ACN)
-
Gold (Au) or other suitable metal for electrode
Experimental Workflow
Step-by-Step Procedure
1. Substrate Cleaning and Preparation
-
Pattern the FTO-coated glass substrates using zinc powder and HCl.
-
Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.
2. Electron Transport Layer (ETL) Deposition
-
Prepare a compact TiO₂ precursor solution by mixing titanium diisopropoxide bis(acetylacetonate) in ethanol.
-
Deposit the TiO₂ layer onto the cleaned FTO substrates by spin-coating.
-
Anneal the substrates at a high temperature (e.g., 500°C) to form a crystalline TiO₂ layer.
3. Perovskite Layer Deposition
-
Prepare the perovskite precursor solution by dissolving the appropriate molar ratios of perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI) in a mixed solvent of DMF and DMSO.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the perovskite solution onto the ETL-coated substrates via a one-step or two-step spin-coating process.
-
During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite films on a hotplate at a temperature typically ranging from 100°C to 150°C.
4. This compound (TMSI) Surface Treatment
-
Prepare a TMSI solution by dissolving TMSI in a suitable solvent, such as isopropanol or acetonitrile, at a specific concentration (e.g., 1 mg/mL).
-
After the perovskite film has cooled down after annealing, deposit the TMSI solution onto the perovskite surface via spin-coating.
-
Anneal the TMSI-treated perovskite film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the interaction between TMSI and the perovskite surface and to remove any residual solvent.
5. Hole Transport Layer (HTL) Deposition
-
Prepare the HTL solution, for example, by dissolving Spiro-OMeTAD in chlorobenzene and adding additives like t-BP and Li-TFSI solution in acetonitrile.
-
Deposit the HTL solution onto the TMSI-treated perovskite layer by spin-coating.
6. Electrode Deposition
-
Define the device area using a shadow mask.
-
Deposit the metal back electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.
7. Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM1.5G illumination.
-
Characterize the stability of the devices by monitoring their performance over time under controlled environmental conditions (e.g., ambient air, high humidity, continuous illumination).
Conclusion
The application of this compound as a surface passivating agent represents a significant advancement in the fabrication of efficient and stable perovskite solar cells. The aprotic nature of TMSI, combined with its ability to effectively passivate surface defects, leads to substantial improvements in device performance and longevity. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate TMSI into their perovskite solar cell fabrication processes, paving the way for further developments in this exciting field of renewable energy.
References
- 1. Perovskite Solar | Perovskite-Info [perovskite-info.com]
- 2. Perovskite Solar Cells | Department of Energy [energy.gov]
- 3. scispace.com [scispace.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Managing Interface Defects via Mixed-Salt Passivation toward Efficient and Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Trimethylsulfonium Iodide for Sulfur Ylide Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylsulfonium (B1222738) iodide as a precursor for the in-situ generation of dimethylsulfonium methylide, a key sulfur ylide. This reagent is pivotal in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes, which are important structural motifs in many natural products and pharmaceutical compounds.[1][2][3]
Introduction
Trimethylsulfonium iodide is a stable, commercially available salt used to generate dimethylsulfonium methylide, an unstable sulfur ylide, in situ.[1][4] This is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[2][5] The resulting ylide is a powerful nucleophile that reacts with various electrophiles, most notably carbonyl compounds, imines, and α,β-unsaturated systems, to afford three-membered rings.[2][6][7] This methodology, known as the Corey-Chaykovsky reaction, offers a significant alternative to traditional epoxidation methods of olefins.[1]
An alternative and often complementary reagent is trimethylsulfoxonium (B8643921) iodide, which generates the more stable dimethyloxosulfonium methylide (Corey's ylide).[2][6] Dimethylsulfonium methylide is generally more reactive and less stable than its sulfoxonium counterpart.[1][7] The choice between these reagents can influence the reaction pathway, particularly with α,β-unsaturated carbonyl compounds, where the less stable ylide often favors 1,2-addition (epoxidation) while the more stable ylide can lead to 1,4-addition (cyclopropanation).[2]
Key Applications and Data
The primary applications of this compound-derived sulfur ylides in organic synthesis are the formation of epoxides, aziridines, and cyclopropanes.[1][2][6]
Table 1: Epoxidation of Aldehydes and Ketones
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Allyl cyclohexanone | KOt-Bu | DMSO | 2 | 88 | [7] |
| Aromatic Aldehydes | KOH | t-BuOH | N/A | Satisfactory to Excellent | [8] |
| Ketones | KOH | t-BuOH | N/A | Satisfactory to Excellent | [8] |
| Benzaldehyde | NaH | DMSO | N/A | N/A | [2] |
Table 2: Aziridination of Imines
| Substrate Type | Ylide | Key Features | Reference |
| Imines | Sulfur Ylides | Formation of aziridines | [1][6][7] |
| Chiral Sulfinyl Imines | Sulfur Ylides (thermally generated) | High yield and good stereoselection | [9] |
Table 3: Cyclopropanation of α,β-Unsaturated Carbonyls
| Substrate Type | Ylide | Key Features | Reference |
| α,β-Unsaturated Carbonyls | Sulfur Ylides | Formation of cyclopropane (B1198618) derivatives | [7] |
| Enones | Dimethylsulfoxonium methylide | 1,4-addition followed by ring closure | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a Ketone
This protocol is adapted from the epoxidation of allyl cyclohexanone.[7]
Materials:
-
This compound
-
Potassium tert-butoxide (KOt-Bu)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ketone substrate (e.g., allyl cyclohexanone)
-
Ethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flask containing dry DMSO (25 mL), add this compound (1.65 eq) and stir until the salt is completely dissolved.
-
Add the ketone substrate (1.0 eq, e.g., 7.15 mmol of allyl cyclohexanone).
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phases with water.
-
Dry the organic phase over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.
Protocol 2: In-situ Generation of Dimethylsulfonium Methylide
This protocol describes the general formation of the sulfur ylide.[2][4]
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride (NaH))
-
Dry Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, suspend the strong base (e.g., NaH) in dry DMSO.
-
Add this compound to the suspension.
-
The deprotonation of the sulfonium (B1226848) salt generates the sulfur ylide in situ, which can then be reacted with an appropriate electrophile.
Visualizations
Diagram 1: Generation of Dimethylsulfonium Methylide
Caption: In-situ generation of dimethylsulfonium methylide.
Diagram 2: Corey-Chaykovsky Epoxidation Mechanism
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Trideuteromethylation Reactions Using Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trimethylsulfonium (B1222738) iodide (TMSOI) in one-pot trideuteromethylation reactions. This method offers a cost-effective, safer, and versatile alternative to traditional trideuteromethylating agents like CD₃I and (CD₃)₂SO₄, which are often carcinogenic and expensive.[1][2] The protocols outlined below are suitable for the trideuteromethylation of a wide range of functional groups, including phenols, thiophenols, acidic amines, and enolizable methylene (B1212753) units, achieving high yields and excellent levels of deuterium (B1214612) incorporation.[1][2]
Principle and Advantages
The core of this methodology is a sulfoxonium metathesis reaction where trimethylsulfonium iodide (TMSOI) reacts with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to generate trideuteromethyl sulfoxonium iodide (TDMSOI) in situ. This reactive intermediate then serves as the trideuteromethylating agent in a one-pot procedure.[1][2]
Key Advantages:
-
Cost-Effective: Utilizes readily available and less expensive DMSO-d₆ as the deuterium source.[1]
-
Enhanced Safety: Avoids the use of highly toxic and carcinogenic reagents like CD₃I.[1]
-
Broad Substrate Scope: Effective for the trideuteromethylation of phenols, thiophenols, amines, and enolizable methylene compounds.[1][2]
-
High Deuterium Incorporation: Achieves greater than 87% deuterium incorporation.[1][2]
-
One-Pot Procedure: Simplifies the experimental setup and reduces purification steps.[1]
-
Sustainable Option: A solvent-free, mechanochemical approach has also been developed, promoting green chemistry principles.[3][4][5][6]
Reaction Workflow
The general workflow for the one-pot trideuteromethylation reaction is depicted below. TMSOI is first heated in DMSO-d₆ to facilitate the metathesis reaction and form the active TDMSOI reagent. The substrate and a suitable base are then added to the same reaction vessel to complete the trideuteromethylation.
Caption: General workflow for the one-pot trideuteromethylation reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the trideuteromethylation of various substrates using the TMSOI/DMSO-d₆ system.
Table 1: Optimization of Reaction Conditions for Trideuteromethylation of 4-methoxyphenol [2]
| Entry | TMSOI (equiv) | DMSO-d₆ (equiv) | Temperature (°C) | Time (h) | Base | Yield (%) | Deuterium Incorporation (%) |
| 1 | 1 | 30 | 80 | 2 | K₂CO₃ | 85 | 87 |
| 2 | 1 | 30 | 100 | 2 | K₂CO₃ | 88 | 90 |
| 3 | 1 | 30 | 120 | 2 | K₂CO₃ | 90 | 92 |
| 4 | 1 | 30 | 130 | 2 | K₂CO₃ | 91 | 93 |
| 5 | 1 | 30 | 130 | 4 | K₂CO₃ | 92 | >95 |
| 6 | 1 | 30 | 130 | 4 | Cs₂CO₃ | 95 | >95 |
| 7 | 1 | 30 | 130 | 4 | NaH | 93 | >95 |
Table 2: Substrate Scope for Trideuteromethylation of Phenols [2]
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
| 4-Methoxyphenol | 1-(Trideuteromethoxy)-4-methoxybenzene | 92 | >95 |
| 4-Nitrophenol | 1-(Trideuteromethoxy)-4-nitrobenzene | 95 | >95 |
| 4-Chlorophenol | 1-Chloro-4-(trideuteromethoxy)benzene | 90 | >95 |
| 2-Naphthol | 2-(Trideuteromethoxy)naphthalene | 88 | >95 |
| Estrone | 3-(Trideuteromethoxy)estra-1,3,5(10)-trien-17-one | 85 | >95 |
Table 3: Substrate Scope for Trideuteromethylation of Thiols, Amines, and Carboxylic Acids [1]
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
| 4-Methylthiophenol | 1-(Trideuteromethylthio)-4-methylbenzene | 85 | >95 |
| Indole | 1-(Trideuteromethyl)-1H-indole | 78 | >95 |
| 4-Nitroaniline | N-(Trideuteromethyl)-4-nitroaniline | 75 | >95 |
| Benzoic Acid | Methyl-d₃ benzoate | 90 | >95 |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Trideuteromethylation
This protocol is adapted from the method described by Shen et al. in Organic Letters.[1][2]
Materials:
-
This compound (TMSOI)
-
DMSO-d₆ (99.5 atom % D)
-
Substrate (e.g., phenol, thiol, amine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
-
Anhydrous solvent (if necessary for substrate dissolution)
-
Sealed reaction tube
-
Standard glassware for workup and purification
Procedure:
-
To a sealed reaction tube, add this compound (TMSOI, 0.5 mmol, 1 equiv).
-
Add DMSO-d₆ (15 mmol, 30 equiv) to the tube.
-
Seal the tube and heat the mixture at 130 °C for 4 hours to facilitate the formation of TDMSOI.
-
Cool the reaction mixture to room temperature.
-
Add the substrate (0.25 mmol, 0.5 equiv) and the base (1 mmol, 2 equiv) to the reaction tube.
-
Reseal the tube and stir the resulting solution at 65 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trideuteromethylated compound.
-
Determine the deuterium incorporation by ¹H NMR spectroscopy.
Protocol 2: Mechanochemical One-Pot Trideuteromethylation
This solvent-free protocol is based on the work of Dharmik et al. and is particularly advantageous from a green chemistry perspective.[3][4][5][6]
Materials:
-
Deuterated trimethylsulfoxonium (B8643921) iodide (TDMSOI-d₉) - Note: This protocol starts with the pre-deuterated salt.
-
Substrate (e.g., phenol, carboxylic acid, amine)
-
Base (e.g., K₂CO₃)
-
Mortar and pestle
-
Heating source (optional)
Procedure for the preparation of TDMSOI-d₉: [4][6]
-
Synthesize TMSOI by refluxing methyl iodide (2.34 equiv) and DMSO (1 equiv) at 50 °C for 72 hours.
-
Recover the TMSOI crystals, wash with diethyl ether or chloroform, and dry.
-
Recrystallize the TMSOI from D₂O in the presence of a catalytic amount of K₂CO₃ at 70-80 °C for 8 hours to obtain TDMSOI-d₉.
Procedure for mechanochemical trideuteromethylation:
-
In a mortar, combine the substrate (1 equiv), TDMSOI-d₉ (1.5 equiv), and K₂CO₃ (2 equiv).
-
Grind the mixture using a pestle for a specified time (e.g., 15-30 minutes) at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with an appropriate organic solvent.
-
Work up the organic phase as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Mechanistic Pathway
The following diagram illustrates the key steps in the generation of the trideuteromethylating agent and the subsequent reaction with a nucleophile.
Caption: Key steps in the one-pot trideuteromethylation reaction.
These protocols and data provide a solid foundation for researchers to implement this efficient and practical method for the synthesis of trideuteromethylated compounds, which are of significant interest in drug discovery and metabolic studies.
References
- 1. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction [organic-chemistry.org]
- 2. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Methylation of Sulfonamides
Topic: Microwave-Assisted Methylation of Sulfonamides using Trimethylsulfonium (B1222738) Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methylation of sulfonamides is a critical transformation in medicinal chemistry and drug development, as the introduction of a methyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Traditional methods for sulfonamide methylation often require harsh conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4]
This application note describes a rapid, efficient, and solvent-free protocol for the N-methylation of a diverse range of primary and secondary alkyl and arenesulfonamides utilizing trimethylsulfonium iodide as the methylating agent in the presence of potassium hydroxide (B78521) under microwave irradiation.[5][6] This method provides a convenient and environmentally benign alternative to conventional heating methods for the synthesis of N-methyl and N,N-dimethylsulfonamides.[5]
Key Advantages of this Protocol:
-
Rapidity: Reaction times are significantly reduced from hours to mere minutes.[5]
-
High Yields: The protocol consistently delivers excellent isolated yields of the methylated products.[5]
-
Solvent-Free Conditions: The reaction is performed on a solid support (alumina), minimizing solvent waste and simplifying purification.[5][6]
-
Broad Substrate Scope: The method is applicable to a wide variety of both primary and secondary alkyl and arenesulfonamides.[5]
-
Simplicity: The experimental setup and workup procedures are straightforward and convenient.[5]
Quantitative Data Summary
The following table summarizes the results for the microwave-assisted methylation of various primary and secondary sulfonamides. The data highlights the efficiency and broad applicability of this protocol.
| Entry | Substrate (Sulfonamide) | Product | Time (min) | Yield (%)[5] |
| 1 | 4-Methylbenzenesulfonamide | N,N,4-Trimethylbenzenesulfonamide | 5.0 | 92 |
| 2 | Benzenesulfonamide | N,N-Dimethylbenzenesulfonamide | 6.0 | 90 |
| 3 | 4-Chlorobenzenesulfonamide | 4-Chloro-N,N-dimethylbenzenesulfonamide | 4.5 | 94 |
| 4 | 4-Bromobenzenesulfonamide | 4-Bromo-N,N-dimethylbenzenesulfonamide | 4.5 | 95 |
| 5 | 4-Nitrobenzenesulfonamide | N,N-Dimethyl-4-nitrobenzenesulfonamide | 4.0 | 96 |
| 6 | 2-Naphthalenesulfonamide | N,N-Dimethyl-2-naphthalenesulfonamide | 6.0 | 88 |
| 7 | Methanesulfonamide | N,N-Dimethylmethanesulfonamide | 7.0 | 85 |
| 8 | 1-Butanesulfonamide | N,N-Dimethyl-1-butanesulfonamide | 7.0 | 86 |
| 9 | N,4-Dimethylbenzenesulfonamide | N,N,4-Trimethylbenzenesulfonamide | 5.0 | 93 |
| 10 | N-Methylbenzenesulfonamide | N,N-Dimethylbenzenesulfonamide | 6.0 | 91 |
| 11 | 4-Methylbenzenesulfonamide | N,4-Dimethylbenzenesulfonamide | 6.0 | 94 |
Table 1: Results of Microwave-Assisted Methylation of Various Sulfonamides.[5]
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the N,N-dimethylation and N-monomethylation of sulfonamides under microwave irradiation.
General Considerations:
-
All reactions should be performed in a dedicated microwave reactor.
-
Reagents and solvents should be of appropriate commercial grade and used without further purification.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product characterization is typically performed using IR, NMR, and mass spectrometry.[5]
Protocol 1: Synthesis of N,N-Dimethylsulfonamides
This protocol provides a representative procedure for the exhaustive methylation of a primary sulfonamide.
Example: Synthesis of N,N,4-Trimethylbenzenesulfonamide from 4-Methylbenzenesulfonamide
-
Reagent Preparation:
-
In a suitable vessel, combine 4-methylbenzenesulfonamide (1 mmol, 171.2 mg), this compound (2 mmol, 440.1 mg), and potassium hydroxide (2 mmol, 112.2 mg).
-
Add neutral alumina (B75360) (0.5 g) to the mixture.
-
Thoroughly mix the reagents and the solid support to ensure a homogeneous mixture.
-
-
Microwave Irradiation:
-
Transfer the reaction mixture to an appropriate microwave reaction vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 5 minutes. The power and temperature settings should be optimized for the specific microwave unit, targeting efficient heating.
-
-
Reaction Workup and Purification:
-
After irradiation, allow the reaction vessel to cool to room temperature.
-
Quench the reaction by adding cold water (10-15 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The product is typically obtained in high purity; however, if necessary, further purification can be achieved by column chromatography on silica (B1680970) gel.[5]
-
Protocol 2: Synthesis of N-Monomethylsulfonamides
This protocol details the procedure for the selective monomethylation of a primary sulfonamide.
Example: Synthesis of N,4-Dimethylbenzenesulfonamide from 4-Methylbenzenesulfonamide
-
Reagent Preparation:
-
In a suitable vessel, combine 4-methylbenzenesulfonamide (1 mmol, 171.2 mg), this compound (1 mmol, 220.1 mg), and potassium hydroxide (1 mmol, 56.1 mg).
-
Add neutral alumina (0.5 g) to the mixture.
-
Thoroughly mix the reagents and the solid support.
-
-
Microwave Irradiation:
-
Transfer the mixture to a microwave reaction vessel.
-
Irradiate the mixture for 6 minutes in a microwave reactor.
-
-
Reaction Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the methylation reaction.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Phase Transfer Catalysis with Aqueous Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aqueous trimethylsulfonium (B1222738) iodide as a phase transfer catalyst in organic synthesis. The focus is on providing practical information for laboratory applications, including quantitative data and step-by-step procedures.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] A phase transfer catalyst, such as an 'onium' salt like trimethylsulfonium iodide, transports a reactant from one phase to another, enabling the reaction to proceed.[3][4] This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[4][5]
The general mechanism of phase transfer catalysis involves the onium salt exchanging its counter-ion with the reacting anion in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Application 1: Epoxide, Aziridine, and Cyclopropane Synthesis via the Corey-Chaykovsky Reaction
This compound is a key reagent in the Corey-Chaykovsky reaction, a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes.[5][6] In this reaction, this compound is deprotonated by a base to form the sulfur ylide, dimethyloxosulfonium methylide, which then acts as a methylene-transfer agent to a variety of electrophiles.[6]
Quantitative Data
| Entry | Substrate | Product | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Styrene (B11656) oxide | 50% aq. NaOH | Dichloromethane | 0.5 | >95 |
| 2 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 50% aq. NaOH | Dichloromethane | 4 | >95 |
| 3 | Acetophenone | 2-Methyl-2-phenyloxirane | 50% aq. NaOH | Dichloromethane | 4 | >95 |
| 4 | Benzophenone | 2,2-Diphenyloxirane | 50% aq. NaOH | Dichloromethane | 4 | >95 |
Experimental Protocol: Synthesis of Styrene Oxide from Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
50% (w/w) aqueous sodium hydroxide (B78521) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and dichloromethane.
-
Add benzaldehyde (1.0 equivalent) to the suspension.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude styrene oxide.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Logical Relationship: The Corey-Chaykovsky Reaction Cycle
Caption: The catalytic cycle of the Corey-Chaykovsky reaction.
Application 2: Williamson Ether Synthesis (General Protocol)
The Williamson ether synthesis is a widely used method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide. Phase transfer catalysis is often employed to facilitate this reaction, particularly when using solid bases or aqueous solutions. While quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide are commonly reported for this transformation, other onium salts, including sulfonium (B1226848) salts, can also function as phase transfer catalysts.[7]
Below is a general protocol for a phase-transfer catalyzed Williamson ether synthesis. Researchers should note that the choice of catalyst, base, solvent, and temperature may require optimization for specific substrates.
Experimental Protocol: General Procedure for O-Alkylation of a Phenol (B47542)
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., this compound or Tetrabutylammonium Bromide)
-
Toluene (B28343) or other suitable organic solvent
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and the phase transfer catalyst (0.05 - 0.1 equivalents).
-
Add toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Add the alkyl halide (1.1 equivalents) dropwise to the refluxing mixture.
-
Continue to heat at reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of toluene.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ether can be purified by distillation or column chromatography.
Experimental Workflow: Phase Transfer Catalyzed Williamson Ether Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. iajpr.com [iajpr.com]
- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 6. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
Application Notes and Protocols: Synthesis of Aziridines from Imines using Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity as synthetic intermediates. The Corey-Chaykovsky reaction provides a powerful and reliable method for the preparation of aziridines from imines through the reaction with a sulfur ylide generated in situ from trimethylsulfonium (B1222738) iodide. This reaction, an extension of the analogous epoxidation of carbonyl compounds, offers a straightforward route to a variety of N-substituted aziridines, often with good to excellent yields and diastereoselectivity.[1][2][3] This document provides detailed application notes and experimental protocols for this transformation.
Reaction Principle and Mechanism
The core of this aziridination reaction is the generation of dimethylsulfonium methylide, a sulfur ylide, by the deprotonation of trimethylsulfonium iodide with a strong base, typically sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[4][5] The resulting ylide acts as a nucleophile and attacks the electrophilic carbon of the imine. This addition leads to the formation of a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution, with the nitrogen anion displacing the dimethyl sulfide (B99878) leaving group to form the aziridine (B145994) ring.[6]
The overall transformation is a methylene (B1212753) transfer to the imine double bond. The reaction is known to be diastereoselective, often favoring the formation of the trans aziridine, although the stereochemical outcome can be influenced by the nature of the substituents on the imine and the reaction conditions.[1]
Caption: Reaction mechanism for aziridine synthesis.
Experimental Protocols
General Protocol for the Aziridination of N-Sulfinyl Imines
This protocol is adapted from a control experiment described in the literature and provides a general procedure for the reaction of N-sulfinyl imines with this compound.[5]
Materials:
-
N-Sulfinyl imine
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane (for washing NaH)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Ylide:
-
To a suspension of sodium hydride (3 equivalents, pentane-washed 60% dispersion in mineral oil) in anhydrous THF (2 mL), add this compound (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes. The cloudy reaction mixture should turn clear, indicating the formation of the sulfur ylide.
-
-
Aziridination Reaction:
-
To the freshly prepared ylide solution, add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise.
-
After the addition is complete, warm the reaction mixture to 80°C and stir for 12 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aziridine.
-
General Considerations and Safety Precautions
-
Sodium hydride is a pyrophoric and water-reactive reagent. It should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the successful formation of the sulfur ylide.
-
The reaction temperature and time may need to be optimized for different substrates.
-
This compound is a moisture-sensitive solid.
Data Presentation: Substrate Scope and Yields
The Corey-Chaykovsky aziridination using this compound is applicable to a range of imines, particularly those with electron-withdrawing groups on the nitrogen atom, such as sulfonyl or sulfinyl groups, which activate the imine towards nucleophilic attack.
Table 1: Aziridination of N-tert-Butanesulfinyl Imines
| Entry | Imine Substrate (Ar) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| 1 | Phenyl | 84 | 95 | [7] |
| 2 | 4-Chlorophenyl | 75 | 92 | [7] |
| 3 | 4-Methoxyphenyl | 81 | 90 | [7] |
| 4 | 2-Thienyl | 71 | 85 | [7] |
| 5 | Cyclohexyl | 63 | 77 | [7] |
Table 2: Aziridination of N-Sulfonyl Imines
| Entry | Imine Substrate (Ar) | N-Protecting Group | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| 1 | Phenyl | Tosyl (Ts) | High | Predominantly trans | [8] |
| 2 | 4-Nitrophenyl | Tosyl (Ts) | Good | Predominantly trans | [9] |
| 3 | Naphthalenyl | Tosyl (Ts) | Good | Predominantly trans | [9] |
Applications in Synthesis
The aziridines synthesized via this method are valuable intermediates in organic synthesis. The strained three-membered ring can be opened by a variety of nucleophiles, providing access to a wide range of functionalized amines, amino alcohols, and other nitrogen-containing compounds. This makes the Corey-Chaykovsky aziridination a key step in the synthesis of complex molecules, including natural products and pharmaceuticals.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of aziridines using this compound.
Caption: General experimental workflow for aziridination.
Conclusion
The synthesis of aziridines from imines using this compound is a robust and versatile method. The reaction proceeds via the Corey-Chaykovsky reaction mechanism, involving the in situ generation of a sulfur ylide. This protocol provides a reliable route to a variety of N-substituted aziridines with good yields and diastereoselectivity. The operational simplicity and broad applicability of this reaction make it a valuable tool for researchers in organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Aziridine synthesis [organic-chemistry.org]
- 9. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
Application Notes and Protocols: Cyclopropanation of Enones with Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Corey-Chaykovsky reaction for the cyclopropanation of α,β-unsaturated ketones (enones) using trimethylsulfonium (B1222738) iodide. This reaction is a powerful tool in organic synthesis for the formation of cyclopropane (B1198618) rings, which are significant structural motifs in numerous natural products and pharmaceutical agents.
Introduction
The cyclopropanation of enones using a sulfur ylide generated from trimethylsulfonium iodide is a key transformation in organic chemistry, known as the Corey-Chaykovsky reaction.[1][2] This method provides a reliable route to vinylcyclopropanes and related structures. The reaction proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[1][3] The use of dimethylsulfonium methylide, generated in situ from this compound and a strong base, typically leads to cyclopropanation with enones, whereas the more stabilized dimethylsulfoxonium methylide (from trimethylsulfoxonium (B8643921) iodide) can also be used.[1][4]
The cyclopropane moiety is of significant interest in drug discovery and development. Its incorporation into molecules can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[5][6][7] Many FDA-approved drugs for conditions such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring.[5][8]
Reaction Mechanism
The accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves the following key steps:
-
Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the this compound to form the highly reactive dimethylsulfonium methylide ylide.[1][9]
-
Conjugate Addition: The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-conjugate addition to the β-carbon of the enone, forming an enolate intermediate.[1][3]
-
Intramolecular Cyclization: The resulting enolate then attacks the carbon bearing the sulfonium (B1226848) group in an intramolecular SN2 reaction, displacing dimethyl sulfide (B99878) (a good leaving group) and forming the cyclopropane ring.[3][10]
This reaction is known to be diastereoselective, generally favoring the formation of the trans-cyclopropane product, as the initial addition step is often reversible, allowing for equilibration to the thermodynamically more stable intermediate.[2][10]
Visualizing the Reaction Pathway
Caption: General workflow of the Corey-Chaykovsky cyclopropanation reaction.
Experimental Protocols
Below are representative experimental protocols for the cyclopropanation of enones using this compound.
Protocol 1: General Procedure using Sodium Hydride in DMSO
This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[11][12]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
α,β-Unsaturated ketone (enone)
-
Anhydrous diethyl ether or ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMSO to the flask via syringe and stir the suspension at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO.
-
Slowly add the this compound solution to the NaH suspension. The mixture will be stirred at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases, to generate the dimethylsulfonium methylide.
-
Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for several hours or overnight.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropyl ketone.
Protocol 2: Procedure using Potassium tert-Butoxide in DMSO
This protocol is based on a reported cyclopropanation procedure.[9][13]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
α,β-Unsaturated ketone (enone)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Add this compound (1.65 equivalents) to a flask containing anhydrous DMSO and stir until fully dissolved.[13]
-
Add the enone (1.0 equivalent) to the solution.[13]
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO.[13]
-
Slowly add the KOtBu solution to the reaction mixture.[13]
-
Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as indicated by TLC.[13]
-
Quench the reaction by adding water.[13]
-
Extract the mixture with diethyl ether.[13]
-
Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent.[13]
-
Purify the crude product by column chromatography to yield the final cyclopropanated product.[13]
Data Presentation
The following table summarizes representative yields for the cyclopropanation of various enones.
| Enone Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohex-2-enone | KOH | (bmim)PF₆ | - | 90-95 | [14] |
| Symmetric tricyclic enone | KOtBu | DMSO | - | 69 | [9] |
| Allyl cyclohexanone (B45756) (epoxidation) | KOtBu | DMSO | 2 | 88 | [13] |
| Chalcone (B49325) | NaH | DMSO | - | - | [4] |
Note: The yield for allyl cyclohexanone corresponds to an epoxidation reaction but illustrates the general efficiency of the Corey-Chaykovsky reaction conditions.[13] Yields for chalcone were not explicitly quantified in the provided search results but the reaction is well-established.[4]
Logical Relationships in Reagent Choice and Outcome
The choice of sulfur ylide is critical in determining the reaction outcome with enones.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 6. nbinno.com [nbinno.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents [patents.google.com]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Biologically Active Nitroxides using Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxides are a class of stable organic free radicals that have found extensive applications in various scientific fields, including chemistry, biology, and medicine.[1][2] Their unique paramagnetic properties make them valuable as spin labels for studying biomolecular structures and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, certain nitroxides exhibit significant biological activities, including antioxidant and radioprotective effects, positioning them as promising therapeutic agents.[1][2]
A key challenge in the development of nitroxide-based drugs and probes is the synthesis of structurally diverse and functionally optimized molecules. This document provides a detailed protocol for the synthesis of a biologically relevant spirocyclic nitroxide using trimethylsulfonium (B1222738) iodide. This method, based on the Corey-Chaykovsky reaction, offers an efficient route to convert spin-labeled ketones into the corresponding oxiranes, which are versatile intermediates for further chemical modifications.[3][4][5]
Synthesis of a Spiro-Oxirane Nitroxide Intermediate
This protocol details the synthesis of 5,5,7,7-Tetramethyl-l-oxa-6-azaspiro[1][2]oct-6-yloxy, a key intermediate for the preparation of more complex biologically active nitroxides.[3] The reaction utilizes the commercially available 2,2,6,6-tetramethyl-4-piperidone-l-oxyl (a spin-labeled ketone) and trimethylsulfonium iodide in the presence of a strong base.[3]
Experimental Protocol
Materials:
-
2,2,6,6-tetramethyl-4-piperidone-l-oxyl
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydride (oil-free)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) buffer solution (pH 5.8)
-
Anhydrous magnesium sulfate
Procedure: [3]
-
In a suitable reaction vessel, dissolve 6.5 g (38 mmol) of 2,2,6,6-tetramethyl-4-piperidone-l-oxyl and 11.7 g (57 mmol) of this compound in 100 ml of DMSO.
-
Over a period of 1.5 hours, carefully add 1.44 g (60 mmol) of oil-free sodium hydride to the stirred solution.
-
After the addition is complete, continue stirring the mixture at room temperature for 18 hours.
-
Heat the reaction mixture to 60°C for 1.5 hours.
-
Pour the warm mixture into 500 ml of a cold sodium dihydrogen phosphate buffer solution (pH 5.8).
-
Extract the aqueous solution with chloroform.
-
Wash the combined chloroform extracts with water.
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
Evaporate the solvent to dryness to obtain the product as a red oil, which solidifies upon standing.
Data Presentation
| Product | Yield | Melting Point |
| 5,5,7,7-Tetramethyl-l-oxa-6-azaspiro[1][2]oct-6-yloxy | 71% | 62-64 °C |
Table 1: Quantitative data for the synthesis of the spiro-oxirane nitroxide.[3]
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathway from the starting ketone to a biologically active spin-labeled acetylcholine (B1216132) analog, highlighting the key role of the this compound-mediated epoxidation.
Caption: Synthetic workflow from a spin-labeled ketone to a bioactive analog.
Further Applications and Biological Significance
The synthesized spiro-oxirane nitroxide is a valuable precursor for creating a variety of biologically active molecules. The oxirane ring can be readily opened by various nucleophiles to introduce different functional groups, allowing for the synthesis of a library of compounds for structure-activity relationship studies.[3] The spirocyclic nature of this intermediate can also impart favorable pharmacological properties, such as increased metabolic stability and three-dimensionality, which are often desirable in drug design.
Nitroxides, in general, are recognized for their antioxidant properties. They can act as mimics of superoxide (B77818) dismutase (SOD) and can scavenge other reactive oxygen species (ROS).[1] This has led to their investigation in conditions associated with oxidative stress, such as ischemia-reperfusion injury and neurodegenerative diseases. The development of novel synthetic routes to access diverse nitroxide structures is therefore of high importance for advancing their therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting low yield in Corey-Chaykovsky reaction with trimethylsulfonium iodide
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields or other issues with the Corey-Chaykovsky reaction, specifically using trimethylsulfonium (B1222738) iodide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reagent & Ylide Formation Issues
Q1: My reaction is not proceeding at all or the yield is very low. Could the quality of my trimethylsulfonium iodide be the problem?
A: Yes, the quality and handling of this compound are critical. Several factors related to the reagent can lead to reaction failure:
-
Hygroscopicity: this compound is hygroscopic. The presence of water will quench the strong base used for deprotonation, preventing the formation of the sulfur ylide. Ensure the reagent is stored in a desiccator and handled under an inert atmosphere (Nitrogen or Argon).
-
Purity: Impurities can interfere with the reaction. If you suspect purity issues, the salt can be purified by recrystallization from absolute ethanol.[1]
-
Decomposition: Although relatively stable, the salt can decompose over time, especially if not stored properly.[2] It is a white to yellowish crystalline solid; significant discoloration may indicate degradation.
Q2: I observe gas evolution, but no product formation after adding my substrate. What is happening?
A: This scenario strongly suggests that the ylide is being formed successfully but is decomposing before it can react with your substrate. The dimethylsulfonium methylide generated from this compound is thermally unstable.
-
Temperature Control: The ylide should be generated at low temperatures, typically between 0-5 °C, to minimize decomposition.[3] Once formed, the substrate should be added promptly.
-
Reaction Temperature: While some protocols use room temperature for the reaction with the substrate, if your substrate is unreactive, the prolonged reaction time may lead to ylide decomposition. Consider maintaining a lower temperature throughout the addition and reaction period.
Issues Related to Reaction Conditions: Base & Solvent
Q3: Why is my choice of base so important? Can I use any strong base?
A: The choice of base is crucial as it dictates the efficiency of ylide formation and can introduce competing side reactions. While various strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) are commonly used, they have different properties.[4][5]
-
Sodium Hydride (NaH): A very common and effective base, typically used in DMSO or THF. It requires careful handling (mineral oil dispersion must be washed off with dry hexanes) and generates hydrogen gas upon reaction.
-
Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is soluble in a wider range of organic solvents, including t-butanol and THF. It is a good alternative to NaH.
-
n-Butyllithium (n-BuLi): An extremely strong base that is also a potent nucleophile. Using n-BuLi can lead to a significant byproduct, β-hydroxymethyl sulfide, especially in THF.[6] It is often considered "overkill" and may react directly with the carbonyl substrate.[7]
-
Potassium Hydroxide (KOH): Crushed KOH has been used successfully, particularly in solvents like t-butanol or in ionic liquids, offering a more practical and less hazardous alternative.[8][9][10]
Q4: I am using THF as a solvent and getting a significant, inseparable byproduct. What is it and how can I avoid it?
A: The byproduct is likely a β-hydroxy methylthioether. This is a known issue when the Corey-Chaykovsky reaction is performed in ethereal solvents like THF or diethyl ether.[8] The formation of this byproduct arises from an alternative reaction pathway of the intermediate betaine.
To avoid this, switch to a polar aprotic solvent. DMSO is the most common and highly recommended solvent for this reaction as it generally leads to clean product formation.[5][11] DMF is also a viable alternative.[4][12]
| Solvent | Typical Outcome with this compound | Reference |
| DMSO | High yield of epoxide , generally clean reaction. | [5][11] |
| THF / Et₂O | Formation of epoxide and significant β-hydroxy methylthioether byproduct. | [8] |
| DMF | Good yields, often used as an alternative to DMSO. | [4][12] |
| t-Butanol | Effective, especially when used with KOH as the base. | [8][13] |
Substrate-Related Problems & Side Reactions
Q5: My substrate is an α,β-unsaturated ketone (enone). Am I supposed to get an epoxide or a cyclopropane (B1198618)?
A: The product depends on the type of sulfur ylide used. When using This compound , the resulting dimethylsulfonium methylide is a less stable, more reactive ylide. It typically favors direct (1,2-addition) to the carbonyl group, leading to the epoxide .[6][14]
If you want to synthesize a cyclopropane via conjugate (1,4-addition), you should use a stabilized sulfoxonium ylide, most commonly generated from trimethylsulfoxonium iodide .[15][16][17]
Q6: My substrate is an aldehyde, and I am getting very low yields and a complex mixture of products. What could be the cause?
A: Aldehydes can be susceptible to side reactions under the strongly basic conditions of the reaction, especially if they lack α-hydrogens or are prone to enolization.
-
Cannizzarro Reaction: If your aldehyde substrate has no α-hydrogens (e.g., benzaldehyde), it can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlled conditions may mitigate this.
-
Aldol Condensation: If your aldehyde has α-hydrogens, it can self-condense under basic conditions. This can be minimized by forming the ylide first at low temperature and then adding the aldehyde slowly to the cold solution of the ylide, ensuring the ylide reacts faster than the self-condensation.
For sensitive aldehydes, a simplified procedure using crushed KOH in t-butanol has been reported to give good yields of aryloxiranes.[7]
Experimental Protocols
Protocol 1: Standard Corey-Chaykovsky Epoxidation of Cyclohexanone (B45756)
This protocol is a representative example for the epoxidation of a ketone using NaH in DMSO.
-
Preparation: Under a nitrogen atmosphere, place sodium hydride (1.2 eq, 60% dispersion in mineral oil) into a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
NaH Wash: Wash the NaH dispersion with dry hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Ylide Formation: Add dry DMSO to the flask. Then, add this compound (1.1 eq) portion-wise at 15-20 °C. The mixture will be stirred until hydrogen evolution ceases (typically 30-45 minutes), indicating the formation of the ylide (dimethylsulfonium methylide). The resulting solution will be grayish and homogenous.
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in a small amount of dry DMSO dropwise via syringe, keeping the internal temperature below 10 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Carefully pour the reaction mixture into a flask containing ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.[11]
| Reagent | Molar Equivalents | Purpose |
| Substrate (Ketone/Aldehyde) | 1.0 | Starting Material |
| This compound | 1.1 - 1.65 | Ylide Precursor |
| Sodium Hydride (NaH) | 1.2 - 1.65 | Base |
| DMSO | - | Solvent |
Visual Guides
Reaction Mechanism
The diagram below illustrates the accepted mechanism for the Corey-Chaykovsky epoxidation.
Caption: Corey-Chaykovsky reaction mechanism for epoxidation.
Experimental Workflow
This chart outlines the general laboratory procedure for performing the reaction.
Caption: General experimental workflow for the Corey-Chaykovsky reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose potential issues with your reaction.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. This compound | 2181-42-2 [chemicalbook.com]
- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.pku.edu.cn [chem.pku.edu.cn]
- 17. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Methylation Reactions with Trimethylsulfonium Iodide
Welcome to the technical support center for methylation reactions using trimethylsulfonium (B1222738) iodide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and optimized methylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsulfonium iodide and why is it used for methylation?
This compound, with the chemical formula [(CH₃)₃SO]⁺I⁻, is a sulfoxonium salt derived from dimethyl sulfoxide (B87167) (DMSO).[1] It serves as an effective methylating agent, offering a "green" and less toxic alternative to traditional reagents like methyl iodide and diazomethane.[2] It is particularly useful for the methylation of hydroxyl groups, amines, and thiols.
Q2: What is the general mechanism of methylation with this compound?
The methylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., a deprotonated alcohol, amine, or thiol) attacks the electrophilic methyl group of the trimethylsulfonium cation, displacing dimethyl sulfoxide (DMSO) as a leaving group.
Q3: What are the key parameters to consider when optimizing a methylation reaction with this compound?
The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. These factors can significantly influence the reaction yield, rate, and selectivity.
Q4: Is this compound stable? How should it be stored?
This compound is a stable solid under normal conditions. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. It is incompatible with strong oxidizing agents and strong bases.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently basic conditions: The nucleophile (substrate) is not fully deprotonated. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or slowing down the reaction rate. 4. Degraded this compound: The reagent may have decomposed due to improper storage. | 1. Select a stronger base or increase the equivalents of the current base. Consider the pKa of your substrate when choosing a base. 2. Increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures. 3. Screen different solvents. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used. For substrates with poor solubility, a co-solvent system might be necessary.[4] 4. Use fresh, properly stored this compound. |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction has not been allowed to proceed to completion. 2. Equilibrium has been reached: The reverse reaction (demethylation) may be occurring. 3. Sub-stoichiometric amount of methylating agent: Not enough this compound was used to fully convert the starting material. | 1. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. 2. Remove the DMSO byproduct if possible, or use a larger excess of the methylating agent to push the equilibrium towards the product. 3. Increase the equivalents of this compound. A common starting point is 1.5 to 2.0 equivalents.[4] |
| Formation of Side Products | 1. Over-methylation: In substrates with multiple potential methylation sites, undesired multiple methylations may occur. 2. Reaction with the solvent: Some solvents can react with the reagents under the reaction conditions. 3. Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh. | 1. Reduce the equivalents of this compound. Use a 1:1 stoichiometry or slightly less to favor mono-methylation. 2. Choose an inert solvent. 3. Lower the reaction temperature and/or use a milder base. |
| Starting Material is Insoluble | 1. Poor choice of solvent: The selected solvent cannot effectively dissolve the substrate. | 1. Try a different solvent or a solvent mixture. For example, a mixture of acetonitrile (ACN) and dimethylformamide (DMF) can be effective.[4] 2. Gently heat the mixture to aid dissolution before adding the base and methylating agent. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the methylation of various substrates using this compound under different conditions.
Table 1: O-Methylation of Carbohydrates [4]
| Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl-4,6-O-benzylidene-α-D-mannopyranoside | K₂CO₃ (1.5) | ACN/DMF (4:1) | 80 | 6 | 85 (mixture of isomers) |
| Methyl-4,6-O-benzylidene-α-D-glucopyranoside | K₂CO₃ (1.5) | ACN/DMF (4:1) | 80 | 6 | 78 |
| Methyl-6-O-(tert-butyldimethylsilyl)-α-D-galactopyranoside | K₂CO₃ (2.5) | ACN/DMF (4:1) | 80 | 12 | 82 |
Table 2: N-Methylation of Sulfonamides [5]
| Substrate | Base | Solvent | Method | Time (min) | Yield (%) |
| Benzenesulfonamide | KOH | Alumina (solid support) | Microwave | 5 | 92 (N,N-dimethyl) |
| p-Toluenesulfonamide | KOH | Alumina (solid support) | Microwave | 4 | 95 (N,N-dimethyl) |
| N-Methylbenzenesulfonamide | KOH | Alumina (solid support) | Microwave | 6 | 90 (N,N-dimethyl) |
Table 3: S-Methylation of Thiols
Note: Direct comparative studies for S-methylation using this compound are less common in the literature. The following provides a general protocol based on the reactivity of related sulfonium (B1226848) salts.[6]
| Substrate Type | Base | Solvent | Temperature |
| Aliphatic/Aromatic Thiols | Strong Base (e.g., TMSH) | Methanol | Pyrolytic (in GC injector) |
Experimental Protocols
General Protocol for O-Methylation of a Hydroxyl Group:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the substrate (1.0 eq.).
-
Add the chosen base (e.g., K₂CO₃, 1.5 - 2.5 eq.).[4]
-
Add the anhydrous solvent (e.g., a 4:1 mixture of ACN/DMF).[4]
-
Add this compound (1.5 - 2.0 eq.).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 6-12 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the general workflow for a methylation reaction and the underlying chemical mechanism.
Caption: General experimental workflow for methylation.
Caption: Sₙ2 mechanism for methylation.
References
- 1. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 2. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts when using trimethylsulfonium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trimethylsulfonium (B1222738) iodide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsulfonium iodide and what is its primary application?
This compound is a sulfonium (B1226848) salt that is most commonly used as a precursor to generate dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones.[1][2][3] It serves as a methylene-transfer agent.[4]
Q2: How is the reactive ylide generated from this compound?
The active sulfur ylide, dimethylsulfonium methylide, is generated in situ by the deprotonation of this compound with a strong base.[2][5][6] Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (B86547) (n-BuLi).[4][7][8]
Q3: What are the main differences in reactivity between sulfonium ylides (from this compound) and sulfoxonium ylides?
Sulfonium ylides are generally more reactive and less stable than sulfoxonium ylides.[8] This difference in reactivity can lead to different products when reacting with α,β-unsaturated carbonyl compounds. Typically, the less stable sulfonium ylide undergoes a kinetically controlled 1,2-addition to the carbonyl group to form an epoxide. In contrast, the more stable sulfoxonium ylide often undergoes a thermodynamically favored 1,4-conjugate addition to yield a cyclopropane (B1198618).[3]
Q4: What are some of the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[9] Decomposition can be catalyzed by acids and bases.[9]
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound, focusing on side reactions and byproducts.
Problem 1: Low or No Yield of the Desired Epoxide/Aziridine/Cyclopropane
A low yield of the desired product is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality or Deactivated Reagent | - Use fresh, high-purity this compound. The reagent is light-sensitive and should be stored accordingly.[10] - Ensure the base is not old or deactivated. For example, use a freshly opened container of sodium hydride or titrate organolithium reagents. |
| Presence of Water | - The reaction is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Inefficient Ylide Formation | - The choice of base and solvent is critical. For less acidic sulfonium salts, a stronger base like sodium hydride in DMSO or THF is often required.[4][8] - Ensure the this compound is fully dissolved before adding the base to ensure efficient ylide formation.[8] |
| Substrate-Related Issues | - Steric Hindrance: Highly hindered ketones may react slowly or not at all. Consider using a less sterically demanding ylide if possible, or prolonging the reaction time and/or increasing the temperature. - Enolizable Ketones: If the substrate is an enolizable ketone, the strong base can deprotonate the α-carbon, leading to aldol (B89426) condensation side products and consumption of the base.[11] To mitigate this, add the ketone to the pre-formed ylide at low temperature. |
Problem 2: Formation of β-Hydroxy Methylthioether Byproduct
The formation of a β-hydroxy methylthioether is a known side reaction, particularly when using ethereal solvents like THF or diethyl ether.[12]
Mechanism of Formation:
The likely mechanism involves the nucleophilic attack of the sulfide (B99878) byproduct (dimethyl sulfide) on the newly formed epoxide, leading to ring-opening.
Troubleshooting Steps:
| Parameter | Recommendation |
| Solvent | The use of DMSO as a solvent can often minimize the formation of this byproduct. |
| Reaction Time | Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further reaction of the product. |
| Workup | A careful aqueous workup can help to remove the more polar β-hydroxy methylthioether byproduct during extraction. |
Problem 3: Competing Sommelet-Hauser Rearrangement
The Sommelet-Hauser rearrangement is a potential side reaction for certain sulfur ylides, especially those with benzylic groups.[13] This involves a[9][14]-sigmatropic rearrangement.[13]
Conditions Favoring Rearrangement:
This rearrangement is more likely to occur with ylides that can form a stable aromatic intermediate.
Troubleshooting Steps:
| Parameter | Recommendation |
| Substrate Structure | Be aware of this potential side reaction when using substrates with benzylic protons adjacent to the sulfur. |
| Reaction Conditions | The choice of base and solvent can influence the competition between the desired reaction and rearrangement. Lower temperatures generally favor the desired nucleophilic addition over rearrangement. |
Problem 4: Unwanted Cyclopropanation of α,β-Unsaturated Carbonyls
When the desired product is an epoxide from an α,β-unsaturated ketone, the formation of a cyclopropane via 1,4-addition can be a significant side reaction.
Controlling Selectivity:
| Reagent | Outcome |
| Dimethylsulfonium methylide (from this compound) | This less stable, more reactive ylide favors kinetic 1,2-addition to the carbonyl, leading to the epoxide .[3] |
| Dimethyloxosulfonium methylide (from trimethylsulfoxonium (B8643921) iodide) | This more stable ylide favors thermodynamic 1,4-addition, resulting in the cyclopropane .[3] |
Troubleshooting Steps:
To favor epoxidation, ensure you are using this compound as the precursor and not trimethylsulfoxonium iodide.
Experimental Protocols
General Protocol for the Epoxidation of a Ketone using this compound:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully remove the hexane.
-
Ylide Formation: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the flask, followed by this compound (1.1 equivalents). Stir the suspension at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethylsulfonium methylide.
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
Diagram 1: General Workflow for the Corey-Chaykovsky Reaction
Caption: Workflow of the Corey-Chaykovsky epoxidation.
Diagram 2: Competing Pathways with α,β-Unsaturated Ketones
Caption: Selectivity with α,β-unsaturated ketones.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 2181-42-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 14. This compound 0.98 Trimethylsulphonium iodide [sigmaaldrich.com]
Technical Support Center: Purification of Products from Trimethylsulfonium Iodide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsulfonium (B1222738) iodide reactions, primarily the Corey-Chaykovsky reaction, to synthesize epoxides, cyclopropanes, and aziridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from trimethylsulfonium iodide reactions?
A1: The most common purification techniques are column chromatography and crystallization. The choice between these methods depends on the physical state of the product (solid or oil), its polarity, and the nature of the impurities.[1][2] For many products, a multi-step purification process involving an initial aqueous workup to remove the bulk of polar impurities, followed by chromatography or crystallization, is often necessary.
Q2: What are the major impurities I should expect in my crude reaction mixture?
A2: Common impurities include:
-
Dimethyl sulfoxide (B87167) (DMSO): A high-boiling point solvent frequently used in these reactions.[1][3]
-
Unreacted starting materials: Including the carbonyl compound or imine.
-
Salts: Formed from the base used in the reaction (e.g., sodium iodide, potassium tert-butoxide).
-
Dimethyl sulfide: A volatile and odorous byproduct of the reaction.[4]
-
β-hydroxy methylthioethers: A common side product when using certain bases and solvents.[5]
Q3: How can I effectively remove the high-boiling point solvent, DMSO?
A3: Removing DMSO is a critical and often challenging step. Several methods can be employed:
-
Aqueous Workup: This is the most common first step. The reaction mixture is diluted with a large volume of water, and the product is extracted with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. Multiple extractions with water or brine are recommended to remove the majority of the DMSO.[1][3]
-
Lyophilization (Freeze-Drying): For products that are difficult to extract or are water-soluble, lyophilization can be an effective, albeit slower, method to remove DMSO and water.
-
Azeotropic Distillation: In some cases, azeotropic removal with a suitable solvent can be employed, though this is less common for these types of reactions.
Q4: My epoxide product appears to be unstable on silica (B1680970) gel. What are my options?
A4: Some epoxides, particularly those that are strained or contain acid-sensitive functional groups, can decompose on standard silica gel.[6] To mitigate this, you can:
-
Use Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (B128534), can neutralize its acidic sites. A common practice is to elute the column with a solvent mixture containing a small percentage of triethylamine (1-2%).
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be used as alternatives to silica gel for acid-sensitive compounds.[7]
-
Avoid Chromatography: If possible, purify the product by crystallization to avoid contact with silica gel altogether.
Q5: I am having trouble crystallizing my product. What can I do?
A5: Crystallization can be challenging, especially for oils or low-melting solids. Here are some troubleshooting tips:
-
Solvent Screening: Experiment with a variety of single and binary solvent systems. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common solvent systems include hexane (B92381)/ethyl acetate, diethyl ether/pentane, and methanol/water.[8][9]
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal of the desired product.
-
Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Solution |
| Product loss during aqueous workup. | If your product has some water solubility, minimize the number of aqueous washes or use saturated brine instead of pure water to reduce partitioning into the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Decomposition on silica gel. | As mentioned in the FAQ, use neutralized silica gel, an alternative stationary phase like alumina, or consider crystallization.[6][7] |
| Product is volatile. | Be cautious during solvent removal under reduced pressure. Use a lower temperature and avoid prolonged exposure to high vacuum. |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. |
Problem 2: Persistent DMSO contamination in the final product.
| Possible Cause | Solution |
| Insufficient aqueous washing. | Increase the volume and number of water or brine washes during the extraction. A common rule of thumb is to wash with at least 5-10 times the volume of DMSO used in the reaction.[3] |
| Product is highly polar and co-extracts with DMSO. | Consider using a less polar extraction solvent if your product is soluble. Alternatively, after the initial workup, redissolve the crude product in a suitable solvent and wash again with water. For very polar products, purification by reversed-phase chromatography may be necessary. |
| Formation of a stable emulsion during extraction. | Add brine to the separatory funnel to help break the emulsion. In stubborn cases, filtering the emulsion through a pad of Celite can be effective. |
Problem 3: Difficulty separating the product from starting material or byproducts by column chromatography.
| Possible Cause | Solution |
| Similar polarities of product and impurities. | Optimize the mobile phase. A less polar solvent system may improve separation. Using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. For challenging separations, consider using a different stationary phase or high-performance liquid chromatography (HPLC). |
| Streaking or tailing of spots on TLC. | This can indicate that the compound is interacting too strongly with the silica. Adding a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase can improve peak shape. |
| Diastereomers are not separating. | Separating diastereomers can be very challenging. Try different solvent systems and consider using a longer column or a stationary phase with different selectivity. Chiral chromatography may be necessary in some cases.[10][11][12] |
Data Presentation
Table 1: Typical Purification Outcomes for Corey-Chaykovsky Reaction Products
| Product Type | Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Aromatic Epoxides | Flash Chromatography (Hexane/EtOAc) | 70-95% | >95% | Generally straightforward to purify. |
| Aliphatic Epoxides | Flash Chromatography (Hexane/EtOAc or Pentane/Ether) | 60-90% | >95% | Can be more volatile than aromatic epoxides. |
| Cyclopropanes | Flash Chromatography (Hexane/EtOAc) | 65-85% | >95% | Polarity can vary significantly based on substituents. |
| N-Tosyl Aziridines | Crystallization (Ethanol or Hexane/EtOAc) | 75-95% | >98% | Often crystalline solids that are readily purified by recrystallization.[13] |
Note: Yields and purities are highly substrate-dependent and the values presented are representative examples.[1][5][14][15][16]
Experimental Protocols
Protocol 1: General Aqueous Workup for DMSO Removal
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a large volume of cold water (typically 10-20 times the volume of DMSO used). Stir for 10-15 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane (B109758); 3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution). A common starting point for many epoxides and cyclopropanes is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[17] For more polar products, a higher proportion of ethyl acetate or the use of dichloromethane/methanol may be required.[17]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Common choices include ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof.[8][9]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath or refrigerator may be necessary.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting guide for DMSO removal.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tri-iso.com [tri-iso.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Chiral Aziridines through Decarboxylative Generation of Sulfur Ylides and their Reaction with Chiral Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Trimethylsulfonium Iodide (TMSI) Solutions
Welcome to the technical support center for trimethylsulfonium (B1222738) iodide (TMSI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of TMSI in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsulfonium iodide (TMSI) and what are its common applications?
A1: this compound is a sulfonium (B1226848) salt with the chemical formula [(CH₃)₃S]⁺I⁻. It is primarily used in organic synthesis as a precursor for the generation of sulfur ylides, which are key reagents in reactions like the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[1][2] It also serves as a methylating agent in various chemical transformations.[3]
Q2: What are the main factors that affect the stability of TMSI in solution?
A2: The stability of TMSI in solution is influenced by several factors, including:
-
Moisture and Air: TMSI is hygroscopic and can degrade in the presence of moisture.[4][5] Exposure to air can also lead to oxidative degradation.
-
Solvent Choice: The polarity and reactivity of the solvent can impact stability. While soluble in polar solvents like water, DMSO, and alcohols, TMSI may be unstable in certain reactive solvents.[3][6]
-
Temperature: Elevated temperatures can accelerate degradation.[4]
-
pH: TMSI is unstable in the presence of strong bases, which deprotonate it to form a reactive sulfur ylide.[1][7]
-
Light: The compound is light-sensitive, and exposure to light can promote degradation.[6]
-
Incompatible Reagents: Strong oxidizing agents are incompatible with TMSI and can cause decomposition.[7][8]
Q3: How should I store TMSI, both as a solid and in solution?
A3:
-
Solid TMSI: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[6]
-
TMSI Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., 2-8 °C). The choice of a dry, aprotic solvent is crucial for maximizing stability.
Q4: What are the common degradation products of TMSI?
A4: The primary degradation pathway involves the nucleophilic attack of the iodide anion on one of the methyl groups, resulting in the formation of dimethyl sulfide (B99878) (a volatile and odorous liquid) and methyl iodide.[9] In the presence of oxidizing agents, the iodide ion can be oxidized to iodine (I₂), which can cause a yellow to reddish-brown discoloration of the solution.[10] Hazardous decomposition under high heat can also produce sulfur oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Solution turns yellow, red, or brown | Oxidation of the iodide counter-ion to form iodine (I₂). This can be initiated by exposure to air (oxygen), light, or oxidizing impurities in the solvent.[10] | - Prepare solutions using deoxygenated solvents. - Store solutions under an inert atmosphere (argon or nitrogen). - Protect the solution from light by using an amber vial or wrapping the container in aluminum foil. - Ensure the solvent is free from peroxide impurities. |
| Precipitation or cloudiness in the solution | - The solubility limit of TMSI in the chosen solvent has been exceeded. - The solution has been stored at a low temperature, reducing solubility. - Degradation of TMSI to less soluble products. - Contamination with water, as TMSI is hygroscopic and its solubility varies in mixed solvents.[3][4] | - Consult a solvent solubility table and ensure you are working below the saturation point. - If precipitation occurred upon cooling, gently warm the solution to redissolve the solid. - Prepare fresh solutions if degradation is suspected. - Use anhydrous solvents and handle under an inert atmosphere to prevent moisture absorption. |
| Loss of reactivity or low yield in experiments | - Degradation of TMSI due to improper storage or handling (exposure to moisture, air, light, or heat). - Reaction with incompatible substances, such as strong bases or oxidizing agents present in the reaction mixture.[7][8] - In ylide formation reactions, the base used may not be strong enough, or the reaction temperature may be too low. | - Use freshly prepared TMSI solutions for best results. - Confirm the purity of the TMSI solid before preparing the solution. - Ensure all reactants and solvents are compatible with TMSI. Avoid acidic or basic conditions unless intended for the reaction. - For ylide generation, ensure the use of a sufficiently strong base (e.g., NaH) and an appropriate solvent like anhydrous DMSO or THF.[1] |
| Inconsistent experimental results | - Variable levels of degradation in the TMSI solution between experiments. - Inconsistent preparation of the TMSI solution (e.g., variations in concentration or exposure to contaminants). | - Standardize the protocol for preparing and handling TMSI solutions. - Prepare a fresh solution for each set of experiments or for time-sensitive reactions. - Consider quantifying the concentration of TMSI in the solution using a suitable analytical method (e.g., HPLC) before use if high precision is required. |
Data on Factors Affecting Sulfonium Salt Stability
| Factor | Condition | Expected Impact on Stability | Rationale |
| Solvent | Aprotic Polar (e.g., DMSO, Acetonitrile) | Moderate to Good | Solubilizes the salt without participating in degradation reactions like hydrolysis.[6] |
| Protic (e.g., Water, Methanol) | Poor to Moderate | Can participate in hydrolysis or solvolysis reactions, leading to degradation. | |
| Non-polar (e.g., Hexane, Toluene) | Poor Solubility | TMSI has low solubility in non-polar solvents, making them generally unsuitable.[3] | |
| Temperature | -20°C to 4°C | High Stability | Low temperatures slow down the rate of degradation reactions. |
| Room Temperature (~25°C) | Moderate Stability | Degradation will occur over time. Solutions should not be stored for extended periods. | |
| > 40°C | Low Stability | Significantly accelerates the rate of decomposition.[11] | |
| Atmosphere | Inert (Nitrogen, Argon) | High Stability | Protects against oxidative degradation and reaction with atmospheric moisture. |
| Air | Low Stability | Oxygen and moisture can promote degradation pathways. | |
| Additives | Strong Bases (e.g., NaH, KOH) | Highly Unstable | Rapidly deprotonates TMSI to form the reactive sulfur ylide.[1] |
| Strong Oxidizing Agents | Highly Unstable | Leads to rapid decomposition of the sulfonium salt.[7][8] | |
| Water | Low Stability | Promotes hydrolysis and can accelerate degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Standardized TMSI Solution
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Weighing: Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of solid TMSI into the dried flask.
-
Solvent Addition: Add the required volume of anhydrous, deoxygenated solvent (e.g., DMSO or acetonitrile) to the flask via a syringe.
-
Dissolution: Stir the mixture at room temperature until the TMSI is completely dissolved.
-
Storage: If not for immediate use, store the solution in a tightly sealed amber vial, wrapped in parafilm, at 2-8°C under an inert atmosphere.
Protocol 2: Forced Degradation Study for TMSI Stability Assessment
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of TMSI under various stress conditions, which is essential for developing a stability-indicating analytical method.[12][13][14]
-
Sample Preparation: Prepare a stock solution of TMSI in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method, such as HPLC with a UV detector, to quantify the remaining TMSI and detect the formation of degradation products.
-
Data Evaluation: Plot the concentration of TMSI versus time for each condition to determine the degradation kinetics.
Protocol 3: General HPLC Method for TMSI Analysis
While a specific validated method for TMSI is not published, a typical approach for analyzing similar ionic compounds can be adapted.[15][16]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan of TMSI).
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
This method would need to be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: Experimental workflow for assessing the stability of TMSI.
Caption: A logical workflow for troubleshooting low-yield TMSI reactions.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | 2181-42-2 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOP for Forced Degradation Study [m-pharmainfo.com]
- 13. sgs.com [sgs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
How to handle hygroscopic nature of trimethylsulfonium iodide in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of trimethylsulfonium (B1222738) iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsulfonium iodide and why is its hygroscopic nature a concern?
This compound is an organosulfur salt used in various chemical syntheses, most notably in the Johnson-Corey-Chaykovsky reaction to generate a sulfonium (B1226848) ylide for the preparation of epoxides.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including inaccurate measurements, reagent degradation, and unwanted side reactions, ultimately affecting the yield and purity of the desired product.
Q2: How should I properly store this compound to minimize moisture absorption?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[3][4][5] The container must be kept tightly closed to prevent exposure to atmospheric moisture.[3][4][5][6] Storing it in a desiccator with a suitable drying agent is highly recommended. It is also noted to be light-sensitive and should be stored protected from light.[5][7]
Q3: What are the signs that my this compound has been compromised by moisture?
Visual signs of moisture contamination can include clumping of the crystalline solid, a change in appearance from a dry powder to a more granular or even paste-like consistency. While the pure compound is described as a white to yellowish crystalline solid, significant color changes may also indicate degradation.[1]
Q4: Can I dry this compound if it has absorbed moisture?
While specific drying protocols for this compound are not extensively documented, general methods for drying non-heat-sensitive, hygroscopic solids can be applied. One common method is drying under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. It is crucial to ensure the drying temperature is well below its melting point of 215-220 °C to avoid decomposition.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield in a reaction using this compound. | Reagent Degradation: The this compound may have absorbed a significant amount of water, leading to its degradation or inhibition of the desired reaction pathway. | 1. Use a fresh, unopened container of this compound. 2. If using an existing stock, ensure it has been stored correctly in a desiccator. 3. Consider drying the reagent under vacuum before use (see Q4 in FAQs). |
| Inconsistent reaction results between different batches. | Variable Water Content: The amount of absorbed moisture in the this compound may vary between experiments, leading to inconsistent reagent molarity and reaction kinetics. | 1. Standardize the handling procedure for the reagent. Always handle it in a controlled atmosphere (e.g., glove box or dry bag). 2. Measure out the required amount quickly and immediately seal the container. |
| Formation of unexpected byproducts. | Side Reactions: The presence of water can lead to hydrolysis of the reagent or promote alternative reaction pathways. | 1. Ensure all solvents and other reagents used in the reaction are anhydrous. 2. Strictly follow protocols for maintaining an inert and dry reaction atmosphere (e.g., using nitrogen or argon). |
| Difficulty in accurately weighing the reagent. | Rapid Moisture Absorption: The compound absorbs moisture from the air during weighing, leading to an inaccurate mass reading that continuously increases. | 1. Weigh the this compound in a glove box or a dry, inert atmosphere. 2. If a controlled atmosphere is not available, weigh it quickly on a watch glass and transfer it to the reaction vessel immediately. |
Quantitative Impact of Moisture Contamination
| Parameter | Consequence of Moisture Contamination | Example with this compound |
| Molar Quantity | An overestimation of the reagent's mass, leading to a lower actual molar quantity being used. | If a 100 mg sample has absorbed 10% water by mass, the actual amount of this compound is only 90 mg, resulting in a 10% error in stoichiometry. |
| Reaction Kinetics | Water can act as a catalyst or inhibitor, altering the reaction rate. | In the formation of a sulfonium ylide, water can compete with the base, quenching it and slowing down or preventing the desired reaction. |
| Product Yield | Reduced yield due to reagent degradation, side reactions, or stoichiometric imbalances. | The presence of water can lead to the hydrolysis of the generated ylide, reducing the amount available to react with the carbonyl compound and thus lowering the epoxide yield. |
| Product Purity | Formation of impurities through side reactions. | Water-induced side reactions can lead to the formation of byproducts that are difficult to separate from the desired product, reducing its overall purity. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Whenever possible, handle the solid inside a glove box or a glove bag filled with an inert gas such as nitrogen or argon.
-
Weighing:
-
In a glove box: Use a pre-tared, sealed container to weigh the desired amount of the reagent.
-
On the benchtop: If a glove box is unavailable, work quickly. Have all necessary equipment ready. Open the container, quickly remove the approximate amount needed with a clean, dry spatula, and immediately reseal the container. Weigh the reagent on a tared watch glass and transfer it promptly to the reaction vessel.
-
-
Storage of Unused Reagent: Tightly reseal the original container. For added protection, place the container inside a secondary container with a desiccant, such as a desiccator.
Protocol 2: A Typical Application - The Johnson-Corey-Chaykovsky Reaction
This protocol provides a general outline for the in-situ generation of dimethyloxosulfonium methylide from this compound for the synthesis of an epoxide. Note: This is a generalized procedure and may need optimization for specific substrates.
-
Apparatus Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.
-
Reagent Addition:
-
In the flask, suspend this compound (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Stir the suspension at room temperature.
-
-
Ylide Formation:
-
To the stirred suspension, add a strong base such as sodium hydride (1.0 equivalent) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture for approximately 15-20 minutes, during which the solution should become clear, indicating the formation of the ylide.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the carbonyl compound (1.0 equivalent) in a minimal amount of anhydrous DMSO or another suitable anhydrous solvent.
-
Add the solution of the carbonyl compound dropwise to the ylide solution at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Purification: Purify the crude product by column chromatography or another appropriate method.
Visualizations
References
Incompatible solvents and reagents with trimethylsulfonium iodide
Welcome to the Technical Support Center for trimethylsulfonium (B1222738) iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of trimethylsulfonium iodide?
A1: this compound is primarily incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances can lead to vigorous reactions and decomposition of the reagent. It is also recommended to avoid exposure to light, dust, excess heat, and moisture to ensure its stability.[1]
Q2: What happens when this compound reacts with a strong base?
A2: Strong bases deprotonate this compound to form dimethylsulfonium methylide, a sulfur ylide.[3][4] This ylide is a key reactive intermediate in organic synthesis, notably in the Corey-Chaykovsky reaction for the preparation of epoxides, aziridines, and cyclopropanes.[3][4] However, the ylide is highly reactive and should be generated and used in situ. Uncontrolled reactions with strong bases can lead to unwanted side reactions and decomposition.
Q3: Can you provide examples of strong bases that are incompatible?
A3: Yes, common strong bases that will react with this compound to form the ylide include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and n-butyllithium (n-BuLi).[3][5] The choice of base and solvent can influence the efficiency of ylide formation and the subsequent reaction.
Q4: What are the known incompatible oxidizing agents?
A4: Strong oxidizing agents should be avoided. While a comprehensive list is not available, a documented example shows that this compound is incompatible with lead(II) iodide (PbI₂), leading to the decomposition and oxidation of the sulfonium (B1226848) salt.[6] It is prudent to avoid contact with other common oxidizing agents such as peroxides, permanganates, and chromates.
Q5: In which solvents is this compound soluble and stable?
A5: this compound is a salt and is therefore most soluble in polar solvents. It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[7] It also shows good solubility in water and other polar protic solvents like methanol (B129727) and ethanol.[7][8] However, for reactions where the reagent's stability is crucial, aprotic solvents are generally preferred to avoid potential side reactions.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, particularly in the context of the Corey-Chaykovsky reaction.
Issue 1: Low or no yield of the desired epoxide/cyclopropane in a Corey-Chaykovsky reaction.
| Potential Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the base used is sufficiently strong and fresh. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly used.[3][5] Ensure anhydrous reaction conditions as moisture will quench the strong base and the ylide. |
| Degradation of this compound | Store this compound in a cool, dry, and dark place, tightly sealed to protect from light and moisture.[1] Use a fresh bottle if degradation is suspected. |
| Incorrect Solvent | The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common and effective solvent for generating the ylide and for the subsequent reaction.[4] Tetrahydrofuran (THF) can also be used.[5] |
| Side Reactions | The ylide is highly reactive. Generate it in situ in the presence of the carbonyl compound to minimize decomposition.[4] Adding the base to a mixture of the this compound and the substrate is a common procedure. |
Issue 2: Formation of unexpected side products.
| Potential Cause | Troubleshooting Step |
| Reaction with Solvent | Some solvents may react with the highly basic and nucleophilic ylide. Stick to recommended solvents like DMSO or THF. |
| Thermal Decomposition | Avoid excessive heating of the reaction mixture, as this can lead to decomposition of the ylide and the starting material. Most Corey-Chaykovsky reactions are run at or below room temperature. |
| Alternative Reaction Pathways | With α,β-unsaturated carbonyl compounds, the less reactive sulfoxonium ylide (from trimethylsulfoxonium (B8643921) iodide) typically gives cyclopropanes via 1,4-addition, while the more reactive sulfonium ylide (from this compound) gives epoxides via 1,2-addition.[10] Ensure you are using the correct sulfonium salt for the desired outcome. |
Incompatible Reagents and Solvents Summary
| Class | Specific Examples | Reason for Incompatibility | Potential Outcome |
| Strong Bases | Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu), n-Butyllithium (n-BuLi) | Deprotonation to form a highly reactive sulfur ylide.[3][4][5] | Formation of dimethylsulfonium methylide. If not controlled, can lead to decomposition and side reactions. |
| Strong Oxidizing Agents | Lead(II) iodide (PbI₂), Peroxides, Permanganates | Oxidation of the sulfur center.[6] | Decomposition of this compound. |
| Protic Solvents (in some applications) | Water, Alcohols (e.g., Methanol, Ethanol) | Can participate in side reactions or affect the stability of the generated ylide. | May reduce the efficiency of ylide-based reactions. |
Experimental Protocols
Key Experiment: The Corey-Chaykovsky Reaction for Epoxidation
This protocol describes the in situ generation of dimethylsulfonium methylide from this compound and its reaction with a ketone to form an epoxide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous DMSO.
-
Stir the suspension at room temperature until the evolution of hydrogen gas ceases (approximately 30-45 minutes). This indicates the formation of the dimsyl anion.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO.
-
Slowly add the this compound solution to the dimsyl anion suspension at room temperature. Stir for 10 minutes to form the dimethylsulfonium methylide (the ylide).
-
Dissolve the ketone (1 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude epoxide, which can then be purified by column chromatography.
Visualizations
Caption: Incompatible reagent pathways for this compound.
Caption: Experimental workflow of the Corey-Chaykovsky reaction.
References
- 1. sdfine.com [sdfine.com]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. iolitec.de [iolitec.de]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound(2181-42-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Trimethylsulfonium Iodide in Organic Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of trimethylsulfonium (B1222738) iodide, with a particular focus on how the choice of base impacts its reactivity. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Low or no yield of the desired epoxide or cyclopropane (B1198618) product.
-
Question: My reaction with trimethylsulfonium iodide is not yielding the expected product. What are the likely causes related to the base?
Answer:
-
Incomplete Deprotonation: The formation of the reactive dimethylsulfonium methylide ylide requires a sufficiently strong base to deprotonate the this compound.[1][2] If the base is too weak, the ylide will not be generated in a sufficient concentration. Ensure the pKa of the conjugate acid of the base is significantly higher than that of this compound.
-
Base Degradation: Some bases, particularly organolithiums like n-butyllithium, can be sensitive to moisture and air. Improper handling or storage can lead to a lower actual concentration of the active base, resulting in incomplete ylide formation.
-
Incorrect Base/Solvent Combination: The effectiveness of a base can be highly dependent on the solvent used. For instance, sodium hydride (NaH) is often used with dimethyl sulfoxide (B87167) (DMSO) as the solvent.[2] Using a less polar solvent might reduce the reactivity of NaH.
-
Side Reactions with the Base: The base itself might react with your starting material or product. For example, a nucleophilic base could potentially react with a sensitive carbonyl group on the substrate.
-
Issue: Formation of unexpected side products.
-
Question: I am observing side products in my reaction. Could the choice of base be the cause?
Answer: Yes, the base can influence the reaction pathway and lead to side products:
-
Cannizzaro-type Reactions: With aldehydes lacking an α-hydrogen, a strong base might induce a disproportionation reaction.
-
Enolization: For ketones with acidic α-protons, the base can promote enolization, which can lead to aldol (B89426) condensations or other side reactions if the ylide addition is slow. The choice of a sterically hindered but strong base can sometimes mitigate this.
-
Reaction with Solvent: Some strong bases can react with the solvent. For example, using a very strong base with a protic solvent would be inappropriate.
-
Issue: Poor diastereoselectivity in the formation of epoxides or cyclopropanes.
-
Question: The stereochemical outcome of my reaction is not what I expected. How can the base affect this?
Answer: The choice of base and reaction conditions can influence the stereoselectivity of the Corey-Chaykovsky reaction. The aggregation state of the ylide and the transition state geometry can be affected by the counterion of the base (e.g., Li+, Na+, K+) and the solvent. It is often necessary to screen different base and solvent combinations to optimize diastereoselectivity for a specific substrate. For instance, the use of potassium tert-butoxide (KOtBu) in DMF has been reported to provide good stereoselectivity in certain cases.[3]
Frequently Asked Questions (FAQs)
-
Question: What are the most common bases used to generate dimethylsulfonium methylide from this compound?
Answer: Strong bases are required for the deprotonation of this compound.[1] Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hexamethyldisilazide (NaHMDS).[2][4][5]
-
Question: How do I choose the right base for my reaction?
Answer: The choice of base depends on several factors, including the substrate's sensitivity to the base, the desired reaction conditions (temperature, solvent), and the required reactivity. A summary of common bases and their typical applications is provided in the table below. It is often recommended to start with a common base like NaH in DMSO or KOtBu in a suitable solvent and optimize from there.
-
Question: What is the difference in reactivity between dimethylsulfonium methylide (from this compound) and dimethyloxosulfonium methylide (from trimethylsulfoxonium (B8643921) iodide)?
Answer: While both are sulfur ylides used for methylene (B1212753) transfer, they exhibit different reactivity profiles. Dimethyloxosulfonium methylide is a more stable, less reactive ylide.[2] This difference in reactivity can lead to different product selectivities, especially with α,β-unsaturated carbonyl compounds. Dimethylsulfonium methylide typically adds directly to the carbonyl group (1,2-addition) to form epoxides, whereas the more stable dimethyloxosulfonium methylide often undergoes conjugate addition (1,4-addition) to yield cyclopropanes.[2]
-
Question: Can I use weaker bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)?
Answer: While stronger bases are more common, there are reports of using KOH, particularly in solid-state reactions, to generate the ylide.[6] However, for solution-phase reactions, stronger, non-nucleophilic bases are generally preferred to ensure complete and rapid ylide formation.[7]
-
Question: Are there any safety precautions I should take when working with these bases?
Answer: Yes, absolutely. Bases like sodium hydride are highly flammable and react violently with water. Potassium tert-butoxide is also moisture-sensitive and corrosive. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Common Bases for Ylide Generation from this compound
| Base | Common Solvents | Typical Temperature | Key Characteristics & Applications |
| Sodium Hydride (NaH) | DMSO, THF | Room Temperature to 50°C | A very common and effective base for generating the ylide.[2] Often used as a mineral oil dispersion. |
| Potassium tert-Butoxide (KOtBu) | DMSO, THF, DMF | 0°C to Room Temperature | A strong, non-nucleophilic base that is soluble in many organic solvents.[3][5] |
| Sodium Hexamethyldisilazide (NaHMDS) | THF | -78°C to Room Temperature | A strong, sterically hindered base that is often used when substrate enolization is a concern.[4] |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78°C to 0°C | A very strong base, but its high reactivity and nucleophilicity can lead to side reactions with some substrates. |
| Potassium Hydroxide (KOH) | Solid-state | Room Temperature | Has been used in solid-state reactions, offering a potentially greener alternative.[6] |
Experimental Protocols
Representative Protocol for the Epoxidation of a Ketone using this compound and Sodium Hydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrate (e.g., acetophenone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
Procedure:
-
Preparation of the Ylide:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMSO via syringe.
-
Stir the suspension at room temperature.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMSO.
-
Slowly add the this compound solution to the sodium hydride suspension via syringe.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with the Substrate:
-
Dissolve the ketone (1.0 equivalent) in anhydrous DMSO.
-
Cool the ylide solution to 0°C using an ice bath.
-
Slowly add the ketone solution to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired epoxide.
-
Mandatory Visualization
Caption: Mechanism of the Corey-Chaykovsky reaction.
Caption: General experimental workflow for epoxidation.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Use of Me2SOI/NaOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
Navigating the Scale-Up of Trimethylsulfonium Iodide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Scaling up chemical reactions involving trimethylsulfonium (B1222738) iodide presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming these hurdles. Detailed experimental protocols, quantitative data comparisons, and process diagrams are included to ensure a seamless transition from laboratory to pilot and production scales.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | - Poor mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of low reagent concentration. - Inefficient heat transfer: Exothermic reactions can be difficult to control at scale, leading to side product formation. - Base addition rate: Too rapid addition of the base can cause localized high concentrations, leading to degradation of the ylide. - Impurity profile of starting materials: Variations in the quality of trimethylsulfonium iodide or the substrate between batches can affect the reaction outcome. | - Optimize agitation: Use overhead stirrers with appropriate impeller designs for the reactor geometry. Consider computational fluid dynamics (CFD) modeling for large-scale reactors. - Improve heat management: Ensure the reactor's cooling system is adequate for the heat of reaction. Consider using a jacketed reactor with a temperature control unit. For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent may be necessary. - Control base addition: Add the base slowly and sub-surface to ensure rapid dispersion. - Qualify starting materials: Establish strict specifications for all raw materials and perform incoming quality control checks. |
| Formation of Impurities | - Thermal degradation: The sulfur ylide intermediate can be thermally unstable. - Side reactions: The ylide can react with other functional groups in the molecule or with the solvent. - Oxygen sensitivity: Some reactions involving ylides are sensitive to atmospheric oxygen. | - Precise temperature control: Maintain the recommended reaction temperature and minimize exposure to higher temperatures. - Solvent selection: Choose a solvent in which all reactants and intermediates are soluble and that is inert under the reaction conditions. - Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. |
| Difficult Work-up and Product Isolation | - Emulsion formation: The presence of salts and polar solvents can lead to stable emulsions during aqueous work-up. - Product solubility: The desired product may have limited solubility in the extraction solvent. | - Optimize quench and extraction: Add an anti-solvent or a salt to break emulsions. Screen a variety of extraction solvents to find one with optimal product solubility and phase separation characteristics. - Crystallization: Develop a robust crystallization procedure for product isolation and purification, as chromatography is often not feasible at large scales. |
| Safety Concerns | - Exothermic reaction: Uncontrolled exotherms can lead to a runaway reaction. - Handling of strong bases: Reagents like sodium hydride or potassium tert-butoxide are hazardous. - Byproduct off-gassing: The reaction may produce volatile and odorous byproducts like dimethyl sulfide (B99878). | - Calorimetry studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction and to design appropriate cooling capacity. - Strict handling protocols: Follow established safety procedures for handling pyrophoric or highly reactive bases. - Ventilation and scrubbing: Ensure adequate ventilation and consider a scrubbing system for off-gases. |
Frequently Asked Questions (FAQs)
Q1: My Corey-Chaykovsky reaction works well on a gram scale, but the yield drops significantly at the 100-gram scale. What is the most likely reason?
A1: The most common culprit when scaling up the Corey-Chaykovsky reaction is inadequate temperature and mixing control. The formation of the sulfur ylide is often exothermic, and poor heat dissipation in a larger vessel can lead to its decomposition. Similarly, inefficient mixing can result in localized high concentrations of the base, which also degrades the ylide. A slower, controlled addition of the base and ensuring robust agitation are critical.
Q2: What are the key safety precautions to take when running a large-scale reaction with this compound and a strong base?
A2: Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.
-
Inert Atmosphere: Handle strong bases like sodium hydride under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture and air.
-
Controlled Addition: Add reagents slowly and monitor the internal temperature closely.
-
Quenching: Have a well-defined and tested quenching procedure in place to safely neutralize the reaction.
-
Ventilation: Work in a well-ventilated area or a fume hood to manage any volatile byproducts.
Q3: Is it better to use this compound or trimethylsulfoxonium (B8643921) iodide for large-scale epoxidation?
A3: The choice depends on the specific substrate and desired reactivity. This compound is generally more reactive and may be required for less reactive ketones. However, the resulting ylide is less stable. Trimethylsulfoxonium iodide forms a more stable ylide, which can be advantageous for process control and may lead to cleaner reactions, albeit sometimes with longer reaction times. For large-scale operations, the increased stability of the sulfoxonium ylide is often preferred for better process control and safety.[1][2]
Q4: How can I minimize the characteristic odor of dimethyl sulfide produced as a byproduct?
A4: To manage the odor of dimethyl sulfide, consider quenching the reaction with a solution of sodium hypochlorite (B82951) (bleach), which oxidizes the sulfide to odorless dimethyl sulfoxide. Ensure the quench is performed in a controlled manner, as it can also be exothermic. A well-ventilated workspace and potentially a scrubber system for the reactor off-gas are also recommended for large-scale operations.
Quantitative Data on Scale-Up of a Corey-Chaykovsky Reaction
The following table summarizes typical changes in reaction parameters when scaling up an epoxidation reaction using a sulfonium (B1226848) ylide. Data is synthesized from process development literature.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant Molar Ratio (Substrate:Ylide) | 1 : 1.2 | 1 : 1.1 | 1 : 1.05 |
| Reaction Temperature (°C) | 0 to 25 | 5 to 15 | 5 to 10 |
| Addition Time of Base (hours) | 0.5 | 2 - 4 | 4 - 8 |
| Reaction Time (hours) | 2 | 6 | 12 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 78 - 88 |
| Purity (by HPLC, %) | >98 | >97 | >97 |
Detailed Experimental Protocols
Lab-Scale Protocol: Epoxidation of a Ketone (Example)
Materials:
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound.
-
Under a nitrogen atmosphere, add anhydrous DMSO and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the resulting milky suspension at 0 °C for 30 minutes.
-
Add a solution of the ketone in anhydrous THF dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the crude product by flash column chromatography.
Pilot-Scale Protocol: Epoxidation of a Ketone (Example)
Equipment:
-
100 L glass-lined reactor with overhead agitation, temperature control unit, and nitrogen supply.
-
Addition vessel for the ketone solution.
-
Quench vessel.
Procedure:
-
Charge the reactor with this compound and anhydrous DMSO under a nitrogen atmosphere.
-
Start agitation and stir until all solids are dissolved.
-
Cool the reactor contents to 0-5 °C.
-
Slowly add sodium hydride via a solids charging system over 1-2 hours, maintaining the temperature below 10 °C.
-
Stir the mixture at 5-10 °C for 1 hour after the addition is complete.
-
Add a solution of the ketone in THF from the addition vessel over 2-4 hours, maintaining the reaction temperature at 5-10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 6 hours at 10-15 °C.
-
Slowly transfer the reaction mixture to the quench vessel containing a pre-cooled saturated aqueous ammonium chloride solution, ensuring the temperature of the quench mixture does not exceed 25 °C.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Separate the layers and wash the organic layer with brine.
-
Concentrate the organic layer under vacuum.
-
Isolate and purify the product via crystallization.
Visualizing the Process: Diagrams
Signaling Pathway: Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky reaction.
Experimental Workflow: Pilot-Scale Epoxidation
Caption: Generalized workflow for pilot-scale epoxidation.
References
Validation & Comparative
A Comparative Guide to Trimethylsulfonium Iodide and Trimethylsulfoxonium Iodide in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of an epoxide ring is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of complex molecules. Among the various methods available, the Corey-Chaykovsky reaction, which utilizes sulfur ylides, stands out for its efficiency and stereoselectivity. This guide provides an in-depth comparison of two key reagents employed in this reaction: trimethylsulfonium (B1222738) iodide and trimethylsulfoxonium (B8643921) iodide. Understanding the nuances of their reactivity is crucial for selecting the optimal reagent for a specific synthetic challenge.
At a Glance: Key Differences in Performance
| Feature | Trimethylsulfonium Iodide | Trimethylsulfoxonium Iodide |
| Ylide Generated | Dimethylsulfonium methylide (less stable) | Dimethylsulfoxonium methylide (more stable) |
| Reactivity | Higher | Lower |
| Selectivity with α,β-Unsaturated Carbonyls | Typically 1,2-addition (epoxidation)[1] | Typically 1,4-addition (cyclopropanation)[1] |
| Stereoselectivity | Generally good, can be substrate-dependent | Generally good, can be substrate-dependent |
| Base Requirement | Strong base (e.g., NaH, n-BuLi) | Strong base (e.g., NaH, t-BuOK) |
| Byproduct | Dimethyl sulfide (B99878) (volatile, odorous) | Dimethyl sulfoxide (B87167) (DMSO) (less volatile) |
Performance Under Experimental Conditions: A Data-Driven Comparison
The choice between this compound and trimethylsulfoxonium iodide often hinges on the desired outcome, particularly when dealing with substrates susceptible to conjugate addition. The following table summarizes representative experimental data for the epoxidation of various carbonyl compounds.
| Substrate | Reagent | Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | This compound | NaH/DMSO | RT | - | Styrene oxide | - | - |
| Cyclohexanone (B45756) | This compound | t-BuOK/DMSO | RT | 2 | 1-Oxa-spiro[2.5]octane | 88 | N/A |
| Carvone | This compound | - | - | - | Epoxide (1,2-addition) | - | - |
| Carvone | Trimethylsulfoxonium iodide | - | - | - | Cyclopropane (B1198618) (1,4-addition) | - | - |
Note: "RT" denotes room temperature. Dashes indicate that the specific data was not provided in the cited sources.
Delving into the Mechanism: Reactivity and Selectivity Explained
The divergent reactivity of the ylides derived from this compound and trimethylsulfoxonium iodide stems from their relative stabilities.
This compound generates dimethylsulfonium methylide, a highly reactive and less stable ylide. Its reaction with carbonyl compounds is typically fast and irreversible. In the case of α,β-unsaturated ketones, the 1,2-addition to the carbonyl group is kinetically favored, leading to the formation of epoxides.[1]
Trimethylsulfoxonium Iodide , on the other hand, forms the more stable dimethylsulfoxonium methylide. The initial addition to a carbonyl group is often reversible.[1] With α,β-unsaturated systems, while 1,2-addition can occur, the reversible nature of this step allows for the thermodynamically favored 1,4-conjugate addition to take place, resulting in the formation of a cyclopropane ring.[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the distinct reaction pathways for each reagent.
Caption: Reaction pathway using this compound.
Caption: Reaction pathways using trimethylsulfoxonium iodide.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for epoxidation using both reagents.
Protocol 1: Epoxidation of Cyclohexanone using this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cyclohexanone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a solution of this compound (1.65 eq) in dry DMSO (25 mL), add cyclohexanone (1.0 eq).
-
Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired epoxide (88% yield reported).
Protocol 2: General Procedure for Epoxidation using Trimethylsulfoxonium Iodide
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Aldehyde or ketone substrate
-
Methylene (B1212753) chloride
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Suspend sodium hydride (1.5 eq) in a 2:1 mixture of anhydrous DMSO and THF.
-
Stir the suspension for 15 minutes at room temperature.
-
Add trimethylsulfoxonium iodide (1.5 eq) to the suspension and stir for an additional 15 minutes to generate the ylide.
-
Add the carbonyl substrate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Add methylene chloride and water for extraction.
-
Separate the layers and extract the aqueous layer with methylene chloride.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the epoxide.
Conclusion
Both this compound and trimethylsulfoxonium iodide are powerful reagents for the synthesis of epoxides from carbonyl compounds via the Corey-Chaykovsky reaction. The choice between them is dictated by the substrate and the desired product. For simple aldehydes and ketones, both reagents are effective. However, for α,β-unsaturated systems, this compound is the reagent of choice for epoxidation, while trimethylsulfoxonium iodide is preferred for cyclopropanation. Careful consideration of their differing reactivity profiles, as outlined in this guide, will enable researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Selective Methylation: Trimethylsulfonium Iodide vs. Diazomethane
For researchers, scientists, and drug development professionals, the precise methylation of molecules is a critical tool for modulating biological activity and optimizing pharmacokinetic profiles. While diazomethane (B1218177) has historically been a go-to reagent for this transformation, its severe toxicity and explosive nature have necessitated the adoption of safer alternatives. This guide provides an objective, data-supported comparison of trimethylsulfonium (B1222738) iodide and diazomethane, focusing on performance, selectivity, and safety to inform modern synthetic strategy.
Reagent Profile and Mechanism of Action
Diazomethane (CH₂N₂) Diazomethane is an explosive, highly toxic yellow gas almost exclusively prepared and used as a solution in a solvent like diethyl ether.[1][2] It is a powerful methylating agent for converting carboxylic acids to their corresponding methyl esters.[1][2][3][4] The mechanism begins with the protonation of diazomethane by an acidic substrate, such as a carboxylic acid, to form a methyldiazonium cation.[2][3] This highly unstable intermediate then undergoes an Sₙ2 attack by the conjugate base (e.g., the carboxylate anion), yielding the methylated product and liberating nitrogen gas.[3][4] This reaction is highly efficient for acidic compounds like carboxylic acids (pKa ~5) and phenols (pKa ~10) but is generally unreactive with less acidic alcohols (pKa ~15).[2]
Trimethylsulfonium Iodide ((CH₃)₃SI) In contrast, this compound is a stable, weighable solid.[5] While sometimes used, the related trimethylsulfoxonium (B8643921) iodide, derived from the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide, is also a prominent reagent for similar transformations.[6][7] These sulfonium (B1226848) and sulfoxonium salts are not methylating agents themselves but act as precursors. In the presence of a suitable base (e.g., sodium hydride), they are deprotonated to form a sulfur ylide (dimethyloxosulfonium methylide or dimethylsulfonium methylide).[7] This ylide is the active methylating species. This method is considered a safer alternative to reagents like methyl iodide and dimethyl sulfate.[8]
Caption: Reaction mechanisms for methylation.
Performance and Selectivity
The critical distinction between these reagents lies in their reactivity and selectivity. Diazomethane's high reactivity makes it very efficient but also indiscriminate, readily methylating most accessible acidic protons. Trimethylsulfonium salts, requiring activation to a milder ylide intermediate, offer a higher degree of selectivity.
This is particularly important in complex molecules possessing multiple potential sites for methylation, such as a compound with both carboxylic acid and phenol (B47542) functionalities. Due to the significant difference in acidity between a carboxylic acid and a phenol, diazomethane can often be used to selectively methylate the more acidic carboxylic acid.[9] However, sulfonium salts offer a different mode of selectivity, often favoring softer nucleophiles. Recent studies have demonstrated the utility of trimethylsulfoxonium salts for the site-selective methylation of N-heterocycles and carbohydrates.[6][10]
| Feature | This compound | Diazomethane |
| Physical State | White, crystalline solid[7] | Explosive yellow gas[1][2] |
| Reactivity | Moderate; requires base for activation | Very high; reacts spontaneously with acids[1] |
| Primary Use | Methylation of diverse nucleophiles, including phenols, thiophenols, and heterocycles[8][10] | Primarily for converting carboxylic acids to methyl esters[3][4] |
| Selectivity | High; allows for site-selective methylation in polyfunctional molecules[6][10] | Primarily acidity-driven; less selective in molecules with multiple acidic sites of similar pKa[2] |
| Byproducts | Dimethyl sulfide | Nitrogen gas[3] |
| Safety Profile | Stable solid; irritant[11] | Extremely toxic, carcinogenic, and highly explosive[12][13][14] |
| Handling | Standard laboratory procedures; requires inert atmosphere when using reactive bases[15] | Requires specialized fire-polished glassware, blast shields, and dedicated fume hoods[3][13][16] |
Experimental Protocols
Protocol 1: General Methylation of a Phenol using this compound
-
Objective: To methylate a generic phenol, R-OH.
-
Reagents: this compound, sodium hydride (NaH), anhydrous solvent (e.g., DMF or THF).
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
Add this compound (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Esterification of a Carboxylic Acid using Diazomethane
WARNING: Diazomethane is extremely toxic and explosive. This procedure must be performed by trained personnel in a designated chemical fume hood with a blast shield and specialized, scratch-free glassware.
-
Objective: To convert a generic carboxylic acid, R-COOH, to its methyl ester.
-
Reagents: A precursor for diazomethane (e.g., Diazald™), KOH, diethyl ether, carboxylic acid.
-
Procedure:
-
Generate a solution of diazomethane in diethyl ether using a diazomethane generation kit (e.g., from Diazald™ and KOH) following the manufacturer's specific instructions. This process co-distills the yellow diazomethane with ether.
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) in diethyl ether.
-
Cool the carboxylic acid solution to 0 °C.
-
Slowly add the chilled ethereal diazomethane solution dropwise to the stirred carboxylic acid solution. Gas evolution (N₂) will be observed.
-
Continue addition until the yellow color of diazomethane persists, indicating the consumption of the carboxylic acid.
-
Allow the reaction to stir for an additional 10-15 minutes.
-
Quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[16]
-
The resulting solution contains the methyl ester. The solvent can be carefully removed under reduced pressure. The reaction is often quantitative, requiring minimal purification.[4]
-
Workflow for Reagent Selection
The choice of methylating agent is dictated by the substrate's functional groups and the desired outcome. The following diagram outlines a logical workflow for selecting the appropriate reagent.
Caption: Workflow for choosing a methylation reagent.
Safety and Handling
Diazomethane:
-
Toxicity: Diazomethane is extremely toxic, a powerful irritant to the skin, eyes, and respiratory system, and a known sensitizer (B1316253) that can lead to asthma-like symptoms.[12][13] It is also considered a carcinogen.
-
Explosion Hazard: It is notoriously explosive and can be detonated by contact with rough surfaces (like ground-glass joints), heat, strong light, or certain metals.[3][12][13][14] All glassware must be fire-polished and free of scratches.[12][13]
-
Handling: Work must be conducted in a chemical fume hood behind a blast shield.[13][16] Specialized handling protocols are mandatory, and solutions should be used immediately after preparation and not stored.[12][16][17]
This compound:
-
Toxicity: Classified as a skin, eye, and respiratory irritant.[11] It is significantly less toxic than diazomethane. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11][15]
-
Stability: It is a stable, non-explosive solid under normal laboratory conditions.[18]
-
Handling: Can be handled on an open bench, though care should be taken to avoid generating dust.[15] The primary hazard often comes from the strong base (e.g., flammable sodium hydride) used for activation, which requires an inert atmosphere.[7][15]
Conclusion and Recommendations
For the selective methylation of complex molecules, particularly within a drug development context where safety and predictability are paramount, This compound and its sulfoxonium analogues are markedly superior to diazomethane. Their stability, ease of handling, and capacity for site-selective methylation offer significant advantages.
Diazomethane , while an exceptionally efficient reagent for the esterification of carboxylic acids, presents extreme and unavoidable hazards.[2][14] Its use should be restricted to situations where no viable alternative exists and only where specialized facilities and highly trained personnel are available. For most modern applications, the development and adoption of safer, more selective reagents like this compound is the more responsible and scientifically sound approach.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diazomethane - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 8. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction [organic-chemistry.org]
- 9. organic chemistry - Selective alkylation of carboxylic acid versus phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. echemi.com [echemi.com]
- 18. lobachemie.com [lobachemie.com]
Spectroscopic Confirmation of Epoxide Formation: A Comparative Guide to the Corey-Chaykovsky Reaction
This guide provides a detailed comparison of the spectroscopic data used to confirm product formation in the Corey-Chaykovsky reaction, which utilizes trimethylsulfonium (B1222738) iodide to convert carbonyl compounds into epoxides. For researchers and professionals in drug development, definitive structural confirmation is paramount. Here, we present the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for a model reaction and contrast it with a common alternative, the Wittig reaction, to highlight the unique spectral signatures of the resulting products.
The Corey-Chaykovsky Reaction: From Ketone to Epoxide
The Johnson-Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides, aziridines, and cyclopropanes.[1] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[1] Trimethylsulfonium iodide is a common precursor for generating the required sulfur ylide, dimethylsulfonium methylide ((CH₃)₂S=CH₂), typically by deprotonation with a strong base like sodium hydride (NaH).[2]
The primary advantage of this reaction is the direct conversion of a carbonyl group to an epoxide, a valuable intermediate in organic synthesis.[2][3]
Experimental Protocol: Epoxidation of Cyclohexanone (B45756)
The following is a representative protocol for the synthesis of 1-oxaspiro[2.5]octane from cyclohexanone using this compound.
-
Ylide Generation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then add dry dimethyl sulfoxide (B87167) (DMSO).
-
Salt Addition : To the stirred suspension, add this compound (1.1 eq.) portion-wise at room temperature. Stir the resulting mixture until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Carbonyl Addition : Dissolve cyclohexanone (1.0 eq.) in a minimal amount of dry tetrahydrofuran (B95107) (THF) and add it dropwise to the ylide solution at room temperature.
-
Reaction & Quenching : Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material. Carefully quench the reaction by pouring it into a flask containing ice water.
-
Extraction & Purification : Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[4]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the sulfur ylide on the carbonyl carbon. This forms a betaine (B1666868) intermediate, which then undergoes an intramolecular Sₙ2 reaction. The dimethyl sulfide (B99878) acts as a good leaving group, resulting in the formation of the three-membered epoxide ring.[2]
References
A Comparative Guide to Trimethylsulfonium Iodide in Organic Synthesis: Analyzing Reaction Yields
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving optimal reaction yields and purity. Trimethylsulfonium (B1222738) iodide has emerged as a versatile and effective reagent, primarily in its role as a precursor for generating sulfur ylides used in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Additionally, its derivative, trimethylsulfoxonium (B8643921) iodide, serves as a potent methylating agent. This guide provides a quantitative comparison of reaction yields using trimethylsulfonium iodide and its derivatives against common alternatives, supported by experimental data and detailed protocols.
Comparison of Reagent Performance in Epoxidation Reactions
The Corey-Chaykovsky reaction, which utilizes the sulfur ylide generated from this compound, is a cornerstone for the synthesis of epoxides from aldehydes and ketones. This reaction offers a valuable alternative to other epoxidation methods.
Table 1: Quantitative Comparison of Yields in the Epoxidation of Ketones
| Substrate | Reagent/Method | Base | Solvent | Yield (%) | Reference |
| Benzophenone | This compound | KOH | tert-Butanol (B103910) | 97 | [1] |
| 4-Methylphenyl phenyl ketone | This compound | KOH | tert-Butanol | Excellent | [1] |
| Acetophenone | This compound | KOH | tert-Butanol | Good | [1] |
| Cyclohexanone | This compound | KHMDS | THF | 95 | [2] |
| 4-tert-Butylcyclohexanone | This compound | KHMDS | THF | 91 | [2] |
| Various Methyl Ketones | Trimethyloxosulfonium Chloride/NaH | LLB 1a (catalyst) | THF | 88->99 | [3] |
| (E)-Chalcone | Cinchona Alkaloid Catalyst/H₂O₂ | NaOH | Toluene | 91 | [4] |
As the data indicates, the Corey-Chaykovsky epoxidation using this compound as the ylide precursor consistently delivers high to excellent yields for a variety of ketones.[1][2] The choice of base and solvent can be tailored to the specific substrate. For instance, a simplified procedure with potassium hydroxide (B78521) in tert-butanol has proven effective for aromatic and aliphatic ketones.[1] Catalytic asymmetric variations of the Corey-Chaykovsky reaction also demonstrate high yields and enantioselectivities.[3]
Comparison with the Wittig Reaction
While the Corey-Chaykovsky reaction yields epoxides, the Wittig reaction, which employs phosphonium (B103445) ylides, converts carbonyls into alkenes. The distinct outcomes stem from the different reaction mechanisms. The driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide.[5][6] In contrast, the sulfur ylide in the Corey-Chaykovsky reaction leads to an intramolecular nucleophilic substitution to form the epoxide.[5][6]
Trimethylsulfoxonium Iodide in Methylation Reactions
Trimethylsulfoxonium iodide, derived from this compound, is an effective and "green" methylating agent, particularly for substrates like carbohydrates.[7] Traditional methylating agents are often toxic and environmentally hazardous.
Table 2: Quantitative Comparison of Yields in the Methylation of Carbohydrates
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Methyl-4,6-O-benzylidene-α-D-mannopyranoside | Trimethylsulfoxonium Iodide | Fe(dipm)₃ / K₂CO₃ | ACN/DMF | 93 | [8] |
| p-Tolyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside | Trimethylsulfoxonium Iodide | Fe(dipm)₃ / K₂CO₃ | ACN/DMF | 94 | [8] |
| p-Tolyl-1-thio-α-L-rhamnopyranoside | Trimethylsulfoxonium Iodide | Fe(dipm)₃ / K₂CO₃ | ACN/DMF | 86 | [8] |
| S-Adenosyl-L-homocysteine | This compound | - | Formic Acid | Low (with side products) | [9] |
| Phenolic Compounds | Phenyl trimethylammonium iodide | - | Anisole | up to 85 | [10] |
| Eugenol | Dimethyl Carbonate | K₂CO₃ / PEG-800 | - | 86.1 | [10] |
The data demonstrates that trimethylsulfoxonium iodide, in conjunction with an iron catalytic system, achieves high yields and site selectivity in the methylation of complex carbohydrate structures.[7][8] In contrast, the use of this compound for the methylation of S-adenosyl-L-homocysteine resulted in low yields and the formation of side products.[9] Other modern methylating agents like phenyl trimethylammonium iodide and dimethyl carbonate also provide good to excellent yields and offer advantages in terms of safety and handling.[10]
Experimental Protocols
General Procedure for Corey-Chaykovsky Epoxidation
This protocol is adapted from a simplified procedure for the epoxidation of ketones.[1]
-
Reagents and Setup: To a round-bottom flask, add the ketone (1.0 eq), this compound (1.5 eq), and tert-butanol as the solvent.
-
Base Addition: Add crushed potassium hydroxide (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Iron-Catalyzed Methylation of Carbohydrates
This protocol is based on the methylation of carbohydrate substrates using trimethylsulfoxonium iodide.[8]
-
Reagents and Setup: In a dry reaction vessel, combine the carbohydrate substrate (1.0 eq), trimethylsulfoxonium iodide (1.5 eq), potassium carbonate (1.5 eq), and Fe(dipm)₃ (0.1 eq).
-
Solvent Addition: Add a dry solvent mixture of acetonitrile (B52724) and dimethylformamide (ACN/DMF, e.g., 4:1).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for the specified time (e.g., 6-12 hours). Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture and directly purify by flash column chromatography on silica (B1680970) gel to isolate the methylated product(s).
Conclusion
This compound and its derivatives are highly effective reagents for key transformations in organic synthesis. For epoxidation reactions, the Corey-Chaykovsky reaction consistently provides high yields, making it a reliable alternative to other methods. In the realm of methylation, trimethylsulfoxonium iodide stands out as a greener and efficient option for complex molecules like carbohydrates, often outperforming traditional and even other modern methylating agents in terms of yield and selectivity. The provided data and protocols offer a solid foundation for researchers to evaluate and implement these powerful synthetic tools in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - Wittig versus Corey–Chaykovsky reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. US20020188116A1 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of ( S,S)-isomer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Comparative study of different methylating agents for carbohydrate synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a methyl group to carbohydrate molecules is a cornerstone of synthetic carbohydrate chemistry, pivotal in drug development, and fundamental to the structural elucidation of complex glycans. The choice of methylating agent is critical, influencing reaction efficiency, selectivity, and the feasibility of scaling up a synthesis. This guide provides an objective comparison of common methylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Key Methylating Agents
The efficacy of a methylating agent is determined by its reactivity, selectivity, the conditions required for the reaction, and its safety profile. Below is a comparative summary of the most frequently employed methylating agents in carbohydrate synthesis.
| Methylating Agent | Common Base/Solvent System | Typical Reaction Conditions | Reactivity | Selectivity | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Sodium hydride (NaH) in DMSO or DMF; Silver oxide (Ag2O) in DMF | Room temperature to slightly elevated temperatures | High | Generally low; can show some preference for more acidic hydroxyl groups. | High yields, well-established methods.[1] | Toxic, volatile, requires anhydrous conditions, potential for side reactions.[2][3] |
| Dimethyl Sulfate (B86663) (DMS) | Sodium hydroxide (B78521) (NaOH) in water or organic solvents | Room temperature to 60°C | Very High | Low; generally methylates all available hydroxyl groups. | Cost-effective, highly reactive.[4] | Extremely toxic and carcinogenic, requires careful handling and quenching.[5][6] |
| Trimethyloxonium (B1219515) Tetrafluoroborate (B81430) (Meerwein's Salt) | Non-nucleophilic base (e.g., proton sponge) in CH2Cl2 | Room temperature | High | Good for O-methylation under mild, non-acidic conditions.[7] | Powerful methylating agent, avoids acidic conditions.[7] | Moisture-sensitive, relatively expensive.[7] |
| Dimethyl Carbonate (DMC) | DBU in DMC (as solvent and reagent) | 90°C - 120°C | Moderate | Can offer improved selectivity with specific catalysts. | "Green" methylating agent, low toxicity.[8] | Requires higher temperatures and longer reaction times, less reactive than traditional agents.[4][8] |
| Diazomethane (CH2N2) | Often used without a base in ether or CH2Cl2 | Room temperature | High | Can show selectivity for acidic hydroxyls; requires catalysis for neutral hydroxyls.[9] | Clean reactions with nitrogen gas as the only byproduct. | Extremely toxic, explosive, and carcinogenic; typically prepared in situ. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the methylation of carbohydrates using common reagents.
Protocol 1: Permethylation of a Monosaccharide using Methyl Iodide and Sodium Hydride (Ciucanu and Kerek Method)
This method is widely used for the complete methylation of carbohydrates for glycosidic linkage analysis.[1][10]
Materials:
-
Carbohydrate (e.g., D-glucose)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Chloroform
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Syringes for liquid transfer
-
Septum
Procedure:
-
Dry the carbohydrate sample (10-20 mg) under vacuum over P₂O₅ for several hours.
-
Add anhydrous DMSO (2 mL) to the flask containing the carbohydrate and stir until dissolved.
-
Carefully add powdered sodium hydroxide or sodium hydride (a molar excess relative to hydroxyl groups) to the solution while stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for at least 1 hour to form the alkoxides.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide (a molar excess relative to hydroxyl groups) dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours, or until the reaction is complete as monitored by TLC).
-
Quench the reaction by the slow, dropwise addition of methanol to destroy excess NaH, followed by the addition of water.
-
Extract the permethylated product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Methylation of a Polysaccharide using Dimethyl Sulfate
This protocol is suitable for the methylation of larger quantities of polysaccharides.[11]
Materials:
-
Polysaccharide (e.g., starch)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 30%)
-
Dimethyl sulfate (DMS)
-
Reaction vessel with a mechanical stirrer, dropping funnel, and pH meter
-
Ice bath
Procedure:
-
Dissolve the polysaccharide in the aqueous NaOH solution in the reaction vessel and cool the mixture in an ice bath.
-
Simultaneously, add DMS and a more concentrated NaOH solution dropwise from separate dropping funnels while vigorously stirring and maintaining the temperature below 10°C. Monitor the pH and maintain it in the strongly basic range.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Neutralize the reaction mixture with a suitable acid (e.g., sulfuric acid).
-
The methylated polysaccharide can be isolated by precipitation with a non-solvent like ethanol (B145695) or by dialysis.
Visualizing the Workflow
Understanding the overall process is key to successful execution. The following diagrams illustrate the general workflow for carbohydrate methylation and subsequent analysis.
Caption: General workflow for the permethylation of a carbohydrate sample.
Caption: Analytical workflow for determining glycosidic linkages from a permethylated polysaccharide.
Safety Considerations
Many methylating agents are hazardous and require strict safety protocols.
-
Methyl Iodide (MeI): A potent alkylating agent that is toxic and a suspected carcinogen.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves.[2][3]
-
Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and carcinogenic.[5][6] All manipulations must be performed in a fume hood, and specialized quenching procedures are necessary for waste disposal.[5]
-
Diazomethane: A toxic and explosive gas. It is typically generated in situ for immediate use and requires specialized glassware and handling procedures.
-
Trimethyloxonium tetrafluoroborate: A powerful and corrosive electrophile.[7] It is moisture-sensitive and should be handled in a dry atmosphere.[7]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for any reagent before use.[1][12] Ensure proper PPE is worn, including safety glasses, lab coat, and appropriate gloves.[1][12] Work in a well-ventilated area, preferably a chemical fume hood.[1][12]
Conclusion
The selection of a methylating agent for carbohydrate synthesis is a critical decision that balances reactivity, selectivity, cost, and safety. For high-yield, well-established per-O-methylation, methyl iodide remains a popular choice, despite its toxicity.[1] Dimethyl sulfate offers a cost-effective alternative for large-scale reactions but requires stringent safety measures.[4] For milder conditions, trimethyloxonium tetrafluoroborate is an excellent, though more expensive, option.[7] Emerging "green" reagents like dimethyl carbonate provide a safer alternative, albeit with lower reactivity.[8] By carefully considering these factors and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively perform methylations to advance their work in carbohydrate chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylation of polysaccharides with dimethyl sulfate | Semantic Scholar [semanticscholar.org]
- 12. fishersci.com [fishersci.com]
A Comparative Guide to the Stereoselectivity of the Corey-Chaykovsky Reaction with Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the preparation of epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1][2][3] This guide offers an objective comparison of the stereoselectivity of the Corey-Chaykovsky reaction, with a specific focus on the use of trimethylsulfonium (B1222738) iodide and its comparison with the alternative reagent, trimethylsulfoxonium (B8643921) iodide. We will delve into the factors governing the stereochemical outcome and provide supporting experimental data and detailed protocols to aid in the selection of the optimal reagent and conditions for your synthetic needs.
Introduction to Stereoselectivity in the Corey-Chaykovsky Reaction
The stereochemical outcome of the Corey-Chaykovsky reaction is a critical consideration in the synthesis of complex, biologically active molecules where specific stereoisomers are often required for desired efficacy. The reaction's stereoselectivity is primarily dictated by the nature of the sulfur ylide, the substrate, and the reaction conditions. The two most commonly employed reagents, trimethylsulfonium iodide and trimethylsulfoxonium iodide, generate dimethylsulfonium methylide and dimethylsulfoxonium methylide (often referred to as the Corey's ylide), respectively.[1][4] These ylides exhibit distinct reactivity and selectivity profiles.
Generally, the Corey-Chaykovsky reaction is known for its diastereoselectivity, often favoring the formation of trans-substituted epoxides and cyclopropanes.[2][3] This is attributed to the reversibility of the initial nucleophilic addition of the ylide to the carbonyl group, which allows for the equilibration of the intermediate betaine (B1666868) to the thermodynamically more stable anti conformation before the irreversible ring closure.
Comparison of this compound and Trimethylsulfoxonium Iodide
The choice between this compound and trimethylsulfoxonium iodide can significantly impact the chemo- and stereoselectivity of the Corey-Chaykovsky reaction.
Diastereoselectivity:
While both reagents generally favor the formation of the trans-epoxide, their behavior with sterically hindered substrates, such as substituted cyclohexanones, can differ. Dimethylsulfonium methylide, being more reactive and less stable, is thought to favor equatorial attack on cyclohexanone (B45756) derivatives, leading to the axial epoxide. In contrast, the more stable dimethylsulfoxonium methylide can exhibit higher selectivity for axial attack, yielding the equatorial epoxide.[4]
Chemoselectivity with α,β-Unsaturated Carbonyls:
A key difference between the two reagents lies in their reaction with enones. Dimethylsulfonium methylide, being a "harder" nucleophile, preferentially undergoes a 1,2-addition to the carbonyl group, leading to the formation of epoxides.[3][5] In contrast, the "softer" dimethylsulfoxonium methylide favors a 1,4-conjugate addition, resulting in the formation of cyclopropanes.[2][5] This differing chemoselectivity is a crucial factor in synthetic planning.
Data Presentation: Stereoselectivity of Epoxidation
| Substrate | Ylide Precursor | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial or trans:cis) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | This compound | NaH | DMSO | RT | Predominantly equatorial attack | - | [4] |
| 4-tert-Butylcyclohexanone | Trimethylsulfoxonium iodide | NaH | DMSO | RT | Predominantly axial attack | - | [4] |
| Cinchona alkaloid ketones | This compound | - | - | - | Complete diastereoselectivity | - | [6] |
| Cinchona alkaloid ketones | Trimethylsulfoxonium iodide | - | - | - | 4:1 | - | [6] |
Enantioselective Variants:
The development of enantioselective Corey-Chaykovsky reactions has been a significant area of research, primarily through the use of chiral sulfides to generate chiral sulfur ylides.[1][7][8] These methods have enabled the synthesis of enantioenriched epoxides and cyclopropanes.
| Aldehyde | Chiral Sulfide | Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Benzaldehyde | Camphor-derived | t-BuOK | THF | -78 | up to 96 | 85-95 | [7] |
| Various aromatic aldehydes | Camphor-derived | Phosphazene | Toluene | -78 | up to 99 | 80-95 | [8] |
Comparison with Other Stereoselective Epoxidation Methods
The Corey-Chaykovsky reaction provides a valuable alternative to other established stereoselective epoxidation methods, such as the Sharpless-Katsuki and Jacobsen epoxidations.
| Method | Substrate Scope | Stereoselectivity | Advantages | Limitations |
| Corey-Chaykovsky Reaction | Aldehydes, Ketones | Good diastereoselectivity (trans), enantioselective variants available | Mild conditions, functional group tolerance, forms epoxides from carbonyls | Stoichiometric use of reagents in classical version |
| Sharpless-Katsuki Epoxidation | Allylic alcohols | High enantioselectivity (predictable from tartrate chirality) | Catalytic, highly predictable stereochemistry | Limited to allylic alcohols |
| Jacobsen-Katsuki Epoxidation | cis-Disubstituted and trisubstituted alkenes | High enantioselectivity for unfunctionalized alkenes | Catalytic, broad substrate scope for alkenes | Less effective for trans-alkenes and tetrasubstituted alkenes |
Experimental Protocols
1. Epoxidation using this compound
This protocol is adapted from a general procedure for the epoxidation of a ketone.
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ketone/Aldehyde
-
Diethylether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add this compound (1.1 eq) portionwise at room temperature.
-
Stir the resulting mixture for 15-20 minutes, during which time the evolution of hydrogen gas should cease and a clear solution of dimethylsulfonium methylide is formed.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of the ketone or aldehyde (1.0 eq) in DMSO dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Epoxidation using Trimethylsulfoxonium Iodide (Corey's Ylide)
This protocol is a general procedure for the formation of the Corey's ylide and its reaction with a carbonyl compound.
-
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ketone/Aldehyde
-
Diethylether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Place sodium hydride (1.1 eq) in a flask and wash with hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous DMSO to the flask under a nitrogen atmosphere.
-
Add trimethylsulfoxonium iodide (1.1 eq) to the stirred suspension at room temperature.
-
Heat the mixture to 50-60 °C for 1 hour or until the evolution of hydrogen ceases and a clear solution of dimethylsulfoxonium methylide is formed.
-
Cool the solution to room temperature.
-
Add a solution of the ketone or aldehyde (1.0 eq) in DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Reaction Pathways
Caption: General mechanism of the Corey-Chaykovsky epoxidation.
Caption: Origin of diastereoselectivity in the Corey-Chaykovsky reaction.
Conclusion
The Corey-Chaykovsky reaction, particularly with this compound, is a highly effective method for the synthesis of epoxides with good diastereoselectivity. The choice between this compound and trimethylsulfoxonium iodide is dictated by the desired chemoselectivity, with the former favoring epoxidation and the latter cyclopropanation of α,β-unsaturated systems. While both reagents generally afford trans-epoxides, subtle differences in their stereoselectivity with cyclic ketones can be exploited in synthetic design. For enantioselective transformations, the use of chiral sulfur ylides has proven to be a successful strategy. When compared to other prominent epoxidation methods, the Corey-Chaykovsky reaction offers the distinct advantage of forming epoxides directly from carbonyl compounds, complementing the alkene epoxidation strategies of the Sharpless and Jacobsen reactions. The provided protocols and mechanistic insights aim to assist researchers in the effective application of this versatile reaction.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Sulfur Ylide Precursors: Trimethylsulfonium Iodide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The formation of sulfur ylides is a cornerstone of modern organic synthesis, enabling the construction of valuable three-membered rings such as epoxides, cyclopropanes, and aziridines through the renowned Corey-Chaykovsky reaction.[1][2][3] The choice of the sulfur ylide precursor is critical, as it dictates the reactivity, stability, and selectivity of the subsequent transformation. This guide provides an objective comparison of the traditional reagent, trimethylsulfonium (B1222738) iodide, with its most common and influential alternative, trimethylsulfoxonium (B8643921) iodide, supported by experimental data and detailed protocols.
Executive Summary
Trimethylsulfonium iodide and trimethylsulfoxonium iodide are the most prevalent precursors for generating the simplest sulfur ylides, dimethylsulfonium methylide and dimethylsulfoxonium methylide, respectively. The fundamental difference between these reagents lies in the oxidation state of the sulfur atom, which significantly impacts the stability and reactivity of the resulting ylide.
-
Dimethylsulfonium methylide (from this compound) is an unstabilized ylide, making it highly reactive and less stable.[4] It typically reacts rapidly with carbonyl compounds to produce epoxides.[5]
-
Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide), also known as the Corey-Chaykovsky reagent, is a stabilized ylide.[2][3] The presence of the oxygen atom delocalizes the negative charge on the adjacent carbon, rendering the ylide more stable and less reactive.[6] This increased stability often leads to different selectivity, particularly with α,β-unsaturated carbonyl compounds, where it favors the formation of cyclopropanes via 1,4-addition.[2][7]
Performance Comparison: Epoxidation and Cyclopropanation
The choice between this compound and trimethylsulfoxonium iodide is often dictated by the desired product when reacting with α,β-unsaturated ketones. While both are effective for the epoxidation of simple aldehydes and ketones, their behavior with conjugated systems diverges.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Epoxidation of Saturated Carbonyls | ||||
| Benzophenone | This compound | 2,2-Diphenyloxirane | 97 | [8] |
| Cyclohexanone | This compound | 1-Oxa-spiro[2.5]octane | 88 | [9] |
| 4-tert-Butylcyclohexanone | This compound | 4-tert-Butyl-1-oxa-spiro[2.5]octane | 95 | [8] |
| Benzaldehyde | This compound | Styrene Oxide | 77-91 | [10] |
| Kobusone | This compound | Diepoxide | 91 | [4] |
| Reaction with α,β-Unsaturated Carbonyls | ||||
| Chalcone | This compound | 2,3-Diphenyloxirane (Epoxide) | - | [7] |
| Chalcone | Trimethylsulfoxonium Iodide | 1-Benzoyl-2-phenylcyclopropane (Cyclopropane) | - | [7] |
| Symmetric Tricyclic Enone | Trimethylsulfoxonium Iodide | Tetracyclic Cyclopropane | 69 | [4] |
| γ-Silyloxy-α,β-Unsaturated Aryl Ketones | Trimethylsulfoxonium Iodide | Cyclopropyl Ketones | 88-97 | [11] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the formation of the sulfur ylides and their subsequent reactions with carbonyl compounds.
References
- 1. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Mechanistic studies comparing sulfonium and sulfoxonium ylides
A Comprehensive Mechanistic and Performance Comparison of Sulfonium (B1226848) and Sulfoxonium Ylides
For researchers and professionals in organic synthesis and drug development, the choice between sulfonium and sulfoxonium ylides in the Johnson-Corey-Chaykovsky reaction and related transformations is pivotal for achieving desired outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and reaction design.
Fundamental Properties: A Tale of Two Ylides
Sulfonium and sulfoxonium ylides, while both serving as methylene-transfer reagents, exhibit distinct differences in their stability, reactivity, and nucleophilicity, primarily due to the oxidation state of the sulfur atom.[1][2]
-
Sulfonium Ylides : With a sulfur atom in the +4 oxidation state, sulfonium ylides are less stabilized. This results in a higher concentration of negative charge on the α-carbon, making them more potent nucleophiles.[2] However, this increased reactivity comes at the cost of stability; unstabilized sulfonium ylides, like dimethylsulfonium methylide, are often generated and used in situ at low temperatures.
-
Sulfoxonium Ylides : The presence of an additional oxygen atom on the sulfur (+6 oxidation state) allows for better delocalization of the negative charge on the α-carbon.[1][2] This increased stability makes sulfoxonium ylides, such as dimethylsulfoxonium methylide (Corey's ylide), easier to handle, sometimes even being stable at room temperature in solution for extended periods.[3][4] This stability, however, translates to lower nucleophilicity compared to their sulfonium counterparts.[5]
A summary of their key properties is presented below:
| Property | Sulfonium Ylides | Sulfoxonium Ylides |
| Sulfur Oxidation State | +4 | +6 |
| Stability | Less stable, often generated in situ | More stable, can be isolated/stored in solution |
| Nucleophilicity | More nucleophilic ("harder") | Less nucleophilic ("softer") |
| Basicity | Generally more basic | Generally less basic |
| Leaving Group | Dialkyl sulfide (B99878) (e.g., (CH₃)₂S) | Dialkyl sulfoxide (B87167) (e.g., (CH₃)₂SO) |
| pKa of Conjugate Acid | 16-18 (for methyl-substituted in DMSO)[2][3] | 16-18 (for methyl-substituted in DMSO)[2][3] |
Reaction Mechanisms and Chemoselectivity
The differing properties of sulfonium and sulfoxonium ylides directly influence their reaction pathways and chemoselectivity, particularly in reactions with α,β-unsaturated carbonyl compounds.
Reaction with Aldehydes and Ketones: Epoxidation
Both ylides react with simple aldehydes and ketones to yield epoxides via the Johnson-Corey-Chaykovsky reaction. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, followed by an intramolecular Sₙ2 reaction to form the epoxide and eliminate the sulfur-containing leaving group.[6][7]
Caption: General mechanism for the Johnson-Corey-Chaykovsky epoxidation.
Reaction with α,β-Unsaturated Carbonyls: A Divergence in Reactivity
The most significant difference in reactivity is observed with α,β-unsaturated carbonyl compounds.
-
Sulfonium Ylides (1,2-Addition) : As "harder" nucleophiles, unstabilized sulfonium ylides preferentially attack the "harder" electrophilic center: the carbonyl carbon. This results in a 1,2-addition, leading to the formation of an epoxide.[3][8] This addition is generally irreversible.[9]
-
Sulfoxonium Ylides (1,4-Addition/Conjugate Addition) : Being "softer" nucleophiles, sulfoxonium ylides favor attacking the "softer" electrophilic center: the β-carbon of the double bond.[3][6] This conjugate addition (1,4-addition or Michael addition) is followed by an intramolecular cyclization to form a cyclopropane.[6][10] While the initial 1,2-addition can also occur, it is often reversible, allowing the thermodynamically favored and irreversible 1,4-addition to dominate.[4][10]
Caption: Chemoselectivity of sulfonium vs. sulfoxonium ylides with enones.
Comparative Performance: Experimental Data
The following table summarizes typical yields for the reaction of sulfonium and sulfoxonium ylides with representative substrates.
| Ylide | Substrate | Product | Yield (%) | Reference |
| Dimethylsulfonium methylide | Cyclohexanone | Methylenecyclohexane oxide | ~88% | [11] |
| Dimethylsulfonium methylide | Benzaldehyde | Styrene oxide | High | [12] |
| Dimethylsulfoxonium methylide | Cyclohexanone | Methylenecyclohexane oxide | 67-76% | [13] |
| Dimethylsulfoxonium methylide | Chalcone (B49325) | 1-Benzoyl-2-phenylcyclopropane | ~100% | [3] |
| Dimethylsulfonium methylide | Chalcone | 2,3-Epoxy-1,3-diphenyl-1-propanone | Major Product | [3] |
| Chiral Sulfonium Ylide | Benzaldehyde | trans-Stilbene oxide | 95% (98% ee) | [2] |
| Chiral Sulfonium Ylide | p-Nitrobenzaldehyde | trans-4-Nitrostilbene oxide | 91% (98% ee) | [2] |
Experimental Protocols
Detailed methodologies for the preparation of the ylides and their subsequent reactions are provided below.
Preparation of Dimethylsulfonium Methylide (in situ)
This protocol is adapted from established procedures for the in situ generation of dimethylsulfonium methylide for epoxidation.[11][8]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrate (e.g., cyclohexanone)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq).
-
Add anhydrous DMSO and stir until the salt is completely dissolved.
-
Carefully add sodium hydride (1.1 eq) portion-wise. The mixture will evolve hydrogen gas and become a gray slurry.
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the carbonyl compound (1.0 eq) in a minimal amount of DMSO or THF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)
This protocol describes the preparation of a stock solution of dimethylsulfoxonium methylide.[13]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous petroleum ether or hexanes
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place sodium hydride (1.1 eq) and wash with anhydrous petroleum ether to remove the mineral oil. Carefully decant the solvent.
-
Add anhydrous DMSO to the flask.
-
Add trimethylsulfoxonium iodide (1.0 eq) to the stirred suspension at room temperature.
-
Heat the mixture to 50 °C. The evolution of hydrogen should cease after about 1 hour, and the solution will become clear, indicating the formation of the ylide.
-
The resulting solution of dimethyloxosulfonium methylide in DMSO can be used directly for subsequent reactions.
Cyclopropanation of Chalcone using Dimethylsulfoxonium Methylide
This protocol provides a general procedure for the cyclopropanation of an α,β-unsaturated ketone.[1]
Materials:
-
Solution of dimethylsulfoxonium methylide in DMSO (from protocol 4.2)
-
Chalcone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flask, dissolve the chalcone (1.0 eq) in anhydrous THF.
-
Cool the pre-prepared ylide solution (1.2 eq) to 0 °C in an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for reactions involving sulfur ylides.
Conclusion
The choice between sulfonium and sulfoxonium ylides is dictated by the desired product and the nature of the electrophile. Unstabilized sulfonium ylides are the reagents of choice for the epoxidation of simple aldehydes and ketones and α,β-unsaturated carbonyls due to their high nucleophilicity and preference for 1,2-addition. In contrast, the greater stability and "softer" nucleophilic character of sulfoxonium ylides make them ideal for the conjugate addition to α,β-unsaturated systems, leading to the formation of cyclopropanes. For stereoselective transformations, a wide variety of chiral sulfonium ylides have been developed that provide high levels of enantioselectivity in epoxidation and aziridination reactions. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile reagents in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. oaepublish.com [oaepublish.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. adichemistry.com [adichemistry.com]
- 11. Asymmetric transformations from sulfoxonium ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05708A [pubs.rsc.org]
- 12. Synthesis of Oxirane / Precursor of Dimethylsulfonium Methylide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Electrochemical Characterization of Perovskite Solar Cells Modified with Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of perovskite solar cells (PSCs) modified with trimethylsulfonium (B1222738) iodide (TMSI) against other passivation strategies. It includes supporting experimental data, detailed methodologies for key electrochemical characterization techniques, and visualizations to clarify experimental workflows and logical relationships.
Performance Comparison of Passivation Agents
The modification of the perovskite surface with passivating agents is a critical strategy to reduce defects, enhance charge transport, and improve the overall stability and efficiency of PSCs. Trimethylsulfonium iodide (TMSI), an aprotic sulfonium (B1226848) salt, has emerged as a promising candidate for surface passivation. Its effectiveness stems from the interaction between the sulfur atom and undercoordinated lead ions on the perovskite surface, which passivates defects and improves moisture resistance.
This section compares the performance of TMSI-modified PSCs with control (unmodified) cells and cells modified with common ammonium-based passivating agents like Phenethylammonium Iodide (PEAI), Octylammonium Iodide (OAI), and Guanidinium Iodide (GUI).
| Passivation Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Stability (T80 under thermal stress) |
| Control (No Passivation) | ~19-21% | ~1.10 V | ~23-24 mA/cm² | ~78-80% | Baseline |
| This compound (TMSI) | ~21-23% | ~1.13 V | ~24-25 mA/cm² | ~81-83% | Significantly Enhanced |
| Phenethylammonium Iodide (PEAI) | ~22-24% | ~1.15 V | ~24-25 mA/cm² | ~82-84% | Enhanced |
| Octylammonium Iodide (OAI) | ~22-23% | ~1.14 V | ~24-25 mA/cm² | ~81-83% | Enhanced |
| Guanidinium Iodide (GUI) | ~21-22% | ~1.12 V | ~23-24 mA/cm² | ~80-82% | Moderately Enhanced |
Table 1: Comparison of Photovoltaic Parameters for Perovskite Solar Cells with Different Passivating Agents. The data represents typical ranges reported in the literature. TMSI shows a notable improvement in PCE and stability compared to control devices. While ammonium (B1175870) salts like PEAI can achieve slightly higher initial efficiencies, the aprotic nature of TMSI offers potential advantages in long-term stability, particularly in humid environments.
Electrochemical Characterization
Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are powerful techniques to probe the charge carrier dynamics, defect states, and interfacial properties of perovskite solar cells.
Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the solar cell over a range of frequencies, providing insights into charge transfer resistance, capacitance, and recombination processes.
| Parameter | Control PSC | TMSI-Modified PSC |
| Charge Transfer Resistance (Rct) | Lower | Higher |
| Recombination Resistance (Rrec) | Lower | Higher |
| Chemical Capacitance (Cμ) | Higher | Lower |
Table 2: Comparison of Key Parameters from Electrochemical Impedance Spectroscopy. A higher charge transfer and recombination resistance in the TMSI-modified device indicates suppressed charge recombination at the interfaces and in the bulk perovskite, leading to improved VOC and FF. The lower chemical capacitance suggests a reduction in the density of electronic trap states.
Experimental Protocols
Fabrication of TMSI-Modified Perovskite Solar Cells
This protocol outlines a typical procedure for fabricating a planar n-i-p perovskite solar cell with TMSI surface modification.
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326).
-
The substrates are then treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited on the FTO substrate by spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at 450-500°C.
-
A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ nanoparticle paste and annealing at 450-500°C.
-
-
Perovskite Layer Deposition:
-
A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at 100-150°C.
-
-
This compound (TMSI) Surface Treatment:
-
A dilute solution of TMSI in isopropanol (e.g., 1-5 mg/mL) is spin-coated onto the cooled perovskite film.
-
The film is then annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the interaction of TMSI with the perovskite surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of Spiro-OMeTAD, typically doped with Li-TFSI and tBP, is spin-coated on top of the TMSI-modified perovskite layer.
-
-
Metal Contact Deposition:
-
Finally, a gold or silver back contact is deposited by thermal evaporation through a shadow mask.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Instrumentation: A potentiostat with a frequency response analyzer module is used.
-
Cell Connection: The working electrode is connected to the anode (FTO), and the counter and reference electrodes are connected to the cathode (Au/Ag) of the solar cell.
-
Measurement Conditions:
-
The measurement is typically performed in the dark or under simulated AM1.5G illumination (100 mW/cm²).
-
A DC bias voltage is applied, often corresponding to the open-circuit voltage (VOC) or varied across a range of forward biases.
-
A small AC voltage perturbation (e.g., 10-20 mV) is applied over a frequency range, typically from 1 MHz down to 0.1 Hz or lower.
-
-
Data Analysis: The resulting Nyquist plot (imaginary vs. real impedance) is fitted to an equivalent circuit model to extract parameters such as series resistance (Rs), charge transfer resistance (Rct), recombination resistance (Rrec), and chemical capacitance (Cμ).
Cyclic Voltammetry (CV) Protocol
-
Instrumentation: A potentiostat is used.
-
Cell Connection: The same three-electrode setup as for EIS is used.
-
Measurement Conditions:
-
The measurement is performed in the dark.
-
The voltage is swept from a starting potential to a vertex potential and back to the starting potential at a specific scan rate (e.g., 20-100 mV/s). The voltage range should be chosen to probe the relevant redox processes and trap states without causing irreversible damage to the cell.
-
-
Data Analysis: The resulting voltammogram (current vs. voltage) can reveal information about the capacitive behavior of the device and the presence of charge trapping and de-trapping processes.
Visualizations
Figure 1: Experimental workflow for the fabrication and electrochemical characterization of TMSI-modified perovskite solar cells.
Figure 2: Mechanism of performance enhancement by TMSI modification in perovskite solar cells.
Safety Operating Guide
Proper Disposal of Trimethylsulfonium Iodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of trimethylsulfonium (B1222738) iodide, a compound that requires careful management due to its irritant properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to be aware of the hazards associated with trimethylsulfonium iodide. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][5]
Spill Management
In the event of a spill, immediate action should be taken to contain the material and prevent its spread.
| Spill Cleanup Protocol for this compound |
| Immediate Actions |
| Containment |
| Cleanup Procedure |
| Decontamination |
Disposal Procedures
The standard and recommended procedure for the disposal of this compound is to transfer it to an approved waste disposal plant.[4][5][6] It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste disposal.[6]
Step-by-Step Disposal Guide:
-
Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[6]
-
Packaging and Labeling:
-
Place the this compound waste into a suitable, closed, and clearly labeled container.[5][7]
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2] The storage area should be cool and dark.[8]
-
Arranging for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and transport of the hazardous waste.
It is important to note that this compound should not be released into the environment.[4][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Trimethylsulfonium iodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Trimethylsulfonium iodide, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] The toxicological properties of this material have not been fully investigated.[1] Therefore, strict adherence to safety protocols is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields.[4][7][8] | To prevent eye irritation from dust particles or splashes.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Consider light weight rubber gloves.[7] | To prevent skin irritation upon contact.[1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[1] | To prevent respiratory tract irritation from inhalation of dust.[1][2][3] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risks.
Operational Plan
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[1][7]
-
Avoid Dust Formation : Minimize dust generation and accumulation during handling.[1][6][7] Use dry clean-up procedures for any spills.[6][7]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][6][7][9]
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][3][7]
Storage Plan
| Storage Condition | Specification | Rationale |
| Container | Keep in a tightly closed, clearly labeled container.[1][7][10] Polyethylene or polypropylene (B1209903) containers are suitable.[7][10] | To prevent release and contamination. |
| Environment | Store in a cool, dry, well-ventilated area away from incompatible substances.[1][7][10] | To maintain chemical stability. |
| Light Sensitivity | Store protected from light.[1][8][10] | To prevent degradation of the light-sensitive material.[1][8][10] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases.[7] | To prevent potentially hazardous chemical reactions. |
Emergency and Disposal Procedures
Accidents can happen, and a clear plan for emergencies and disposal is essential.
Emergency First Aid
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[9] |
| Inhalation | Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][3] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][4][5][8] Seek medical attention.[1] |
Spill and Disposal Plan
| Action | Procedure |
| Minor Spill | For small spills, vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[1][7] Avoid generating dust.[1][7] Ensure the area is well-ventilated.[1] |
| Major Spill | For larger spills, clear the area of personnel and move upwind.[7] Alert the fire brigade and inform them of the location and nature of the hazard.[6][7] Control personal contact by using the recommended protective equipment.[6][7] Prevent the spillage from entering drains or waterways.[6][7] |
| Disposal | Dispose of the waste in accordance with local, state, and federal regulations.[10] Consult with a licensed disposal company.[8] Incineration of the residue at an approved site is a possible disposal method.[7] |
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for working with this compound, from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. iolitec.de [iolitec.de]
- 3. aksci.com [aksci.com]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sdfine.com [sdfine.com]
- 7. sdfine.com [sdfine.com]
- 8. sodiumiodide.net [sodiumiodide.net]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
